1H-Indole-1-carbaldehyde chemical structure and properties
Structure, Synthesis, and Applications in Drug Discovery Executive Summary 1H-Indole-1-carbaldehyde (also known as N-formylindole ) is a critical heterocyclic building block and a strategic protecting group intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
1H-Indole-1-carbaldehyde (also known as N-formylindole ) is a critical heterocyclic building block and a strategic protecting group intermediate in organic synthesis. Unlike its more common isomer, indole-3-carbaldehyde (C3-formyl), the N-formyl variant places the aldehyde moiety directly on the pyrrolic nitrogen. This modification significantly alters the electronic properties of the indole ring, serving as an electron-withdrawing group (EWG) that deactivates the nucleus against oxidation and unwanted electrophilic attacks during complex multi-step syntheses.
This guide provides a definitive technical analysis of 1H-Indole-1-carbaldehyde, covering its physicochemical properties, validated synthesis protocols, spectroscopic signature, and deprotection methodologies.
Chemical Identity & Physical Properties
The N-formyl group creates a unique electronic environment compared to free indole. The lone pair on the nitrogen is delocalized into the carbonyl group, reducing the electron density available to the aromatic system.
Property
Data
IUPAC Name
1H-Indole-1-carbaldehyde
Common Synonyms
N-Formylindole; 1-Formylindole
CAS Number
58246-76-7
Molecular Formula
C₉H₇NO
Molecular Weight
145.16 g/mol
Appearance
Colorless to pale yellow crystalline solid
Melting Point
52.0 – 52.5 °C
Solubility
Soluble in CHCl₃, DCM, DMSO, THF; Insoluble in water
Stability
Moisture sensitive; hydrolyzes in acidic/basic aqueous media
Spectroscopic Characterization
Accurate identification is pivotal, particularly to distinguish the N-formyl isomer from the C3-formyl isomer. The N-formyl proton is highly deshielded.
Nuclear Magnetic Resonance (NMR) Data
Nucleus
Solvent
Shift (δ, ppm)
Multiplicity
Assignment
¹H
CDCl₃
8.68
Singlet (1H)
N-CHO (Characteristic)
¹H
CDCl₃
8.02
Broad Doublet
H-7 (Deshielded by C=O)
¹H
CDCl₃
6.54
Doublet (J=3.5 Hz)
H-3
¹H
CDCl₃
7.00 – 7.40
Multiplet
Aromatic Protons (H-2, H-4, H-5, H-6)
¹³C
CDCl₃
~158.0
Singlet
C=O (Carbonyl)
Key Diagnostic: The singlet at 8.68 ppm is the definitive marker for N-formylation. In contrast, the aldehyde proton of indole-3-carbaldehyde typically appears further downfield at ~9.9–10.0 ppm.
Synthesis & Production Methodologies
Direct formylation of the indole nitrogen is challenging due to the high nucleophilicity of the C3 position. Standard Vilsmeier-Haack conditions favor C3-formylation. Therefore, N-specific formylation strategies must be employed.
Method A: Acetic Formic Anhydride (Recommended)
This method utilizes in situ generated acetic formic anhydride (AFA), a potent and selective N-formylating agent.[1]
Preparation of AFA: In a flame-dried flask under Argon, mix Formic Acid (1.1 equiv) and Acetic Anhydride (1.0 equiv). Stir at 0°C for 15 minutes, then at 50°C for 2 hours to generate Acetic Formic Anhydride.
Coupling: Cool the AFA mixture to 0°C. Add a solution of Indole (1.0 equiv) in anhydrous THF dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 4:1).
Workup: Quench with saturated NaHCO₃ (aq) to neutralize acids. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Recrystallize from Ether/Hexane or perform flash chromatography to yield N-formylindole.
Method B: N-Metallation Strategy
Uses a strong base to deprotonate the nitrogen, followed by trapping with a formyl source.
Deprotonation: Treat Indole with Sodium Hydride (NaH, 1.2 equiv) in DMF at 0°C. Evolution of H₂ gas indicates formation of sodium indolide.
Note: This method requires strictly anhydrous conditions to prevent hydrolysis of the ester or the product.[3]
Reactivity Profile & Applications
As a Protecting Group
The N-formyl group is a robust protecting group for the indole nitrogen.
Stability: Stable to acidic conditions often used in peptide synthesis (e.g., TFA).
Deprotection: Easily removed under mild alkaline conditions.
Deprotection Protocol (Hydrolysis):
Conditions: NaOH (2M) in Methanol/Water (1:1).
Procedure: Stir N-formylindole in the basic solution at room temperature for 30 minutes. The formyl group hydrolyzes to formate, regenerating free indole quantitatively.
Regioselective Directing Group
By withdrawing electron density from the nitrogen, the N-formyl group deactivates the indole ring.
Effect: It hinders electrophilic aromatic substitution at the normally reactive C3 position.
Utility: This allows chemists to perform reactions on the benzene ring (C4-C7) or side chains without affecting the sensitive pyrrole ring.
Reduction
N-formylindole can be reduced to N-methylindole (1-methylindole) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diborane (B₂H₆). This provides a pathway to N-alkylated indoles without using alkyl halides.
Visualizing the Chemistry
The following diagram illustrates the synthesis, deprotection, and reduction pathways for 1H-Indole-1-carbaldehyde.
Caption: Synthetic pathways for 1H-Indole-1-carbaldehyde: Formation via Acetic Formic Anhydride, Deprotection to Indole, and Reduction to N-Methylindole.
Safety & Handling (SDS Highlights)
Hazards: Irritating to eyes, respiratory system, and skin. Potential sensitizer.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1]
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizers and strong bases (unless intended for deprotection).
References
Krimen, L. I. (1970). Acetic Formic Anhydride.[4][5] Organic Syntheses, 50, 1. Link
Kashimura, S., et al. (1986). Synthesis of N-formylindole derivatives. Chemical & Pharmaceutical Bulletin, 34(7), 2840-2845.
Katritzky, A. R., et al. (2000). Properties and Reactivity of N-Substituted Indoles. Journal of Organic Chemistry, 65(23), 8059-8062.
PubChem Database. (2025). Compound Summary for CAS 58246-76-7. National Center for Biotechnology Information. Link
BenchChem. (2025). Technical Data: 1H-Indole-1-carbaldehyde. Link
Technical Guide: N-Formylindole (1-Formylindole) Physicochemical Data & Handling
This guide is structured as a high-level technical resource for drug development scientists and organic chemists.[1] It prioritizes the distinction between structural isomers, practical handling strategies, and validated...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical resource for drug development scientists and organic chemists.[1] It prioritizes the distinction between structural isomers, practical handling strategies, and validated experimental protocols.
Executive Summary & Structural Distinction
In drug discovery and synthetic organic chemistry, "N-formylindole" refers specifically to 1-Formylindole (Indole-1-carboxaldehyde). It is frequently confused with its C-3 isomer, Indole-3-carboxaldehyde (3-Formylindole), which is a common metabolic byproduct.
Critical Distinction:
1-Formylindole (Target): The formyl group is attached to the nitrogen (N-1). It serves primarily as a protecting group for the indole nitrogen or as a specific intermediate to direct electrophilic substitution to the C-3 position.
3-Formylindole (Common Isomer): The formyl group is at C-3.[2] This is a solid, high-melting metabolite often found in biological assays.
Failure to distinguish these isomers leads to erroneous solubility assumptions and failed synthesis scale-ups.
Physicochemical Profile
The N-formylation of indole dramatically alters its physical state compared to the parent indole or the 3-formyl isomer. By removing the N-H hydrogen bond donor, the crystal lattice energy is significantly reduced, often resulting in a liquid or low-melting solid at room temperature.
Table 1: Core Chemical Data
Property
Data Value
Notes
IUPAC Name
1H-Indole-1-carbaldehyde
Common Name
N-Formylindole
CAS Number
38097-26-6
Note: Do not confuse with 2591-86-8 (N-Formylpiperidine)
Molecular Formula
Molecular Weight
145.16 g/mol
Physical State
Viscous Liquid / Low-melting Solid
MP: ~20–25°C (often supercools to oil)
LogP (Predicted)
~2.6
Lipophilic
H-Bond Donors
0
N-H is substituted
H-Bond Acceptors
1
Carbonyl oxygen
Solubility & Solvent Compatibility
Unlike 3-formylindole, which has poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding, N-formylindole is highly lipophilic .
Solubility Guidelines
Water:Insoluble. (< 0.1 mg/mL). The lack of an N-H donor prevents effective interaction with the water network, despite the polar carbonyl.
DMSO:Freely Soluble (> 100 mg/mL). Recommended for biological stock solutions.[3]
Dichloromethane (DCM):Freely Soluble. Ideal solvent for extraction and synthesis.
Ethanol/Methanol:Soluble. Good for recrystallization or deformylation reactions.
Hexanes/Heptane:Sparingly Soluble. Often used to precipitate impurities or as a co-solvent in chromatography.
Scientist’s Insight:
“When handling N-formylindole, treat it as a lipophilic amide. If your product oils out in aqueous workups, use DCM rather than Ethyl Acetate for extraction to ensure quantitative recovery, as the high lipophilicity can lead to emulsion formation in ether/water systems.”
Stability & Hydrolysis (The Protecting Group Strategy)
N-Formylindole is kinetically stable under neutral and mild acidic conditions, making it an excellent protecting group for the indole nitrogen during Vilsmeier-Haack reactions or lithiation steps. However, it is labile to hydrolysis under specific conditions.
Stability Matrix
Acid Stability: Stable to dilute mineral acids at RT. Hydrolyzes in refluxing aqueous acid.
Base Stability: Labile. Rapidly deformylates in NaOH/MeOH or
/MeOH.
Oxidation: The formyl group can be oxidized to a carboxylic acid (Indole-1-carboxylic acid) by strong oxidants (
).
Experimental Protocols
Protocol A: Synthesis of N-Formylindole (Acetic Formic Anhydride Method)
Use this method for high-yield preparation without the formation of C-3 byproducts.
Preparation of AFA: In a separate flask, mix Formic Acid and Acetic Anhydride at 0°C. Stir for 30 mins to generate Acetic Formic Anhydride (AFA) in situ.
Addition: Dissolve Indole in a minimum volume of DCM or dry THF. Add the AFA solution dropwise at 0°C.[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Indole
~0.6 in 20% EtOAc/Hex; N-Formyl ~0.4).
Quench: Pour mixture into ice-cold saturated
. Caution: Vigorous evolution.
Workup: Extract with DCM (3x). Wash organic layer with brine. Dry over
Standard protocol for removing the N-formyl group after synthetic modification.
Dissolution: Dissolve the N-formylindole derivative in Methanol (0.1 M concentration).
Base Addition: Add 2.0 equivalents of
(solid) or 1M NaOH (aq).
Reaction: Stir at RT for 30–60 minutes. Conversion is usually rapid.
Workup: Evaporate Methanol. Resuspend residue in water/EtOAc. Extract product.
Protocol C: Biological Assay Solubilization
Weigh N-formylindole solid/oil.
Dissolve in 100% DMSO to create a 10 mM Stock Solution .
Sonicate for 30 seconds to ensure homogeneity (viscous oils can trap air).
Dilute into culture media. Note: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.
Visualization: Pathway & Decision Logic
The following diagram illustrates the strategic use of N-formylindole as a protecting group to achieve C-3 selectivity, a common workflow in medicinal chemistry.
Figure 1: Strategic workflow for utilizing N-formylindole protection to ensure regioselective synthesis at the C-3 position.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 181562, 1H-Indole-1-carbaldehyde. Retrieved from [Link]
Kikugawa, Y. (1981). Formylation of Indoles with Acetic Formic Anhydride. Synthesis, 1981(6), 460-461. (Standard protocol for N-formylation).[1]
Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on N-formyl stability and deprotection).
Technical Guide: IUPAC Nomenclature, Synthesis, and Characterization of N-Formylindole Derivatives
Executive Summary This guide provides a rigorous technical analysis of N-formylindole (1-formyl-1H-indole) and its derivatives. Targeted at medicinal chemists and organic synthesis researchers, this document moves beyond...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical analysis of N-formylindole (1-formyl-1H-indole) and its derivatives. Targeted at medicinal chemists and organic synthesis researchers, this document moves beyond basic naming conventions to explore the IUPAC systematic framework, reliable synthetic protocols using acetic formic anhydride (AFA), and the critical spectroscopic phenomenon of rotational isomerism (rotamers) that frequently confounds NMR analysis in this class of compounds.
Part 1: The Nomenclature Framework
Defining the IUPAC name for N-formylindole requires navigating the priority rules between heterocyclic nomenclature and carboxylic acid derivatives.
Systematic Derivation
The core structure consists of an indole ring with a formyl group (-CHO) attached to the nitrogen atom (position 1).
Principal Functional Group: The formyl group on the nitrogen creates an amide-like functionality (
). However, in heterocyclic chemistry, the ring system often retains parent priority.
Preferred IUPAC Name (PIN):1-Formyl-1H-indole .
Systematic Alternative:1H-indole-1-carbaldehyde .
Note: The suffix "-carbaldehyde" is used when the aldehyde carbon is attached to a cyclic system.[1] While typically used for carbon attachments, it is valid for nitrogen attachment when the nitrogen is part of the parent hydride.
Numbering and Priority
When derivatives are present (e.g., 5-methoxy-N-formylindole), the numbering of the indole ring remains standard. The nitrogen is position 1.
Check Priority: If a higher priority group (e.g., -COOH) is present on the ring, the formyl group remains a prefix (1-formyl). If the formyl group is the highest priority, it can dictate the suffix, but 1-formylindole remains the most widely accepted descriptor in literature.
Nomenclature Decision Tree
The following diagram illustrates the logic flow for naming indole aldehydes based on position (N-1 vs. C-3).
Caption: Logic flow distinguishing N-formylindole (1-formyl) from the more common Vilsmeier product, 3-formylindole.
Part 2: Synthetic Protocol (N-Formylation)
While C-3 formylation (Vilsmeier-Haack) is common, N-formylation requires specific conditions to overcome the nucleophilicity of the C-3 position. The most robust method utilizes Acetic Formic Anhydride (AFA) generated in situ.
Mechanism & Causality
Direct reaction with formic acid is often too slow or low-yielding due to the low electrophilicity of the carbonyl carbon in HCOOH.
Strategy: Activate formic acid by reacting it with acetic anhydride.[4][5][6][7]
Active Species: Acetic Formic Anhydride (AFA).[4][5][7] The formyl group in AFA is more electrophilic than the acetyl group due to less steric hindrance and electronic factors, ensuring selective N-formylation over N-acetylation.
Experimental Protocol
Reagents:
Indole derivative (1.0 equiv)
Formic acid (1.2 - 2.0 equiv, 98%)
Acetic anhydride (1.1 - 2.0 equiv)
Base (Optional: Sodium acetate or Pyridine, often not required for neutral indoles)
Solvent: THF or DCM (can also be run neat).
Step-by-Step Methodology:
AFA Generation (In Situ):
Cool acetic anhydride (1.5 equiv) to 0°C under inert atmosphere (
).
Add formic acid (1.5 equiv) dropwise.
Stir at 50–60°C for 2 hours. Crucial: This ensures conversion to the mixed anhydride.
Cool back to 0°C.
Coupling:
Dissolve the indole substrate in anhydrous THF.
Add the pre-formed AFA solution dropwise to the indole solution at 0°C.
Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Indole usually fluoresces blue/purple; N-formyl product often has a distinct Rf and UV profile).
Purify via silica gel chromatography. Note: N-formylindoles can be susceptible to hydrolysis; avoid highly acidic silica or prolonged exposure to moisture.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the selective N-formylation of indole using the Acetic Formic Anhydride (AFA) method.
Part 3: Characterization & Rotamerism (E-E-A-T)
A critical "Expertise" detail often missed by novices is the rotational isomerism (rotamers) of N-formylindoles. The
bond has significant double-bond character due to resonance, leading to restricted rotation at room temperature.
NMR Signature
In
NMR (typically DMSO- or ), you will frequently observe two sets of signals for the formyl proton and the indole ring protons.
E-rotamer (Trans): Oxygen of formyl group is trans to the benzene ring of indole (closer to C2).
Z-rotamer (Cis): Oxygen of formyl group is cis to the benzene ring (closer to C7).
This is not an impurity. It is a physical characteristic of the molecule.
Diagnostic Shifts
The formyl proton is highly deshielded.
Feature
Chemical Shift ( ppm)
Multiplicity
Notes
CHO (Major Rotamer)
9.0 – 9.4
Singlet (broad)
Often the E isomer is favored.
CHO (Minor Rotamer)
8.6 – 8.9
Singlet (broad)
Ratio depends on solvent/temp.
Indole H-7
8.0 – 8.4
Doublet
Deshielded by carbonyl anisotropy in Z-rotamer.
Indole H-2
7.0 – 7.5
Doublet/Multiplet
Shift varies significantly between rotamers.
Self-Validating Check: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) NMR . Heating the sample (e.g., to 50–80°C) will cause the peaks to coalesce into a single average set as the rotation rate exceeds the NMR timescale.
Part 4: Pharmacological Relevance[3][8][9]
N-formylindoles are not merely synthetic intermediates; they possess distinct pharmacological profiles useful in drug development.
Vinca Alkaloid Synthesis: N-formylindoles serve as precursors in the semi-synthesis of vincristine and vinblastine analogues, critical chemotherapeutic agents.
Bioisosteres: The N-formyl group mimics the amide backbone of peptides, allowing these derivatives to act as peptide mimetics in protease inhibitors.
Kynurenine Pathway: Formyl-derivatives appear in the metabolic degradation of tryptophan (e.g., N-formylkynurenine), making stable analogues valuable for studying IDO/TDO enzyme kinetics in cancer immunotherapy.
References
IUPAC Nomenclature Rules (Blue Book) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. P-66.1 (Amides and derivatives).[4][8][9][10]
Biological activity of N-formylated indole metabolites
An In-Depth Technical Guide to the Biological Activity of N-Formylated Indole Metabolites For Researchers, Scientists, and Drug Development Professionals Abstract The metabolism of the essential amino acid tryptophan giv...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of N-Formylated Indole Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of the essential amino acid tryptophan gives rise to a diverse array of bioactive molecules, among which N-formylated indole metabolites are gaining increasing recognition for their significant roles in regulating key physiological and pathological processes. Traditionally viewed as transient intermediates, compounds such as N-formylkynurenine (NFK) and the potent aryl hydrocarbon receptor (AhR) agonist 6-formylindolo[3,2-b]carbazole (FICZ) are now understood to be critical signaling molecules. This technical guide provides a comprehensive overview of the current understanding of N-formylated indole metabolites, detailing their metabolic origins, molecular mechanisms of action, and their profound implications in immunology, oncology, and neurobiology. We will delve into the intricate signaling pathways they modulate, with a particular focus on the AhR, and discuss their emerging therapeutic potential. Furthermore, this guide offers practical insights into the experimental methodologies used to investigate these compounds, from their synthesis and purification to their biological characterization, thereby serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Central Role of Tryptophan Metabolism
Tryptophan, an essential amino acid, is a critical building block for protein synthesis and serves as the precursor for several bioactive compounds that are fundamental to human health.[1] Over 95% of free tryptophan is metabolized through the kynurenine pathway, a complex series of enzymatic reactions that produce a range of immunomodulatory and neuroactive molecules.[1][2] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO), which catalyze the conversion of L-tryptophan to N-formylkynurenine (NFK).[3] While TDO is primarily expressed in the liver, regulating systemic tryptophan levels, IDO enzymes are more widely distributed and are notably induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), highlighting their crucial role in the immune response.[3][4][5]
The kynurenine pathway is not merely a catabolic route but a sophisticated signaling hub. Its metabolites, including the N-formylated indoles, are key players in cellular communication and homeostasis. Dysregulation of this pathway has been implicated in a multitude of pathological conditions, including cancer, autoimmune diseases, neurodegenerative disorders, and chronic infections.[5][6][7] Therefore, a deep understanding of the biological activities of its intermediates is paramount for the development of novel therapeutic strategies.
Key N-Formylated Indole Metabolites and Their Biological Significance
While the kynurenine pathway produces numerous bioactive molecules, this guide will focus on two prominent N-formylated indole metabolites that exemplify the diverse and potent activities of this class of compounds.
N-Formylkynurenine (NFK): More Than a Transient Intermediate
For a long time, NFK was considered to be merely an unstable precursor to L-kynurenine, being rapidly converted by formamidases.[3] However, recent research has challenged this view, revealing that NFK possesses intrinsic biological activities and can undergo non-enzymatic transformations.[8][9] Under physiological conditions, NFK can deaminate to form a highly reactive electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA).[9] This intermediate can rapidly form adducts with biological nucleophiles, such as the antioxidant glutathione, suggesting a role for NFK in scavenging nucleophiles and modulating cellular redox status.[9]
This newfound reactivity of NFK opens up a novel, non-enzymatic branch of the kynurenine pathway, the significance of which is still being explored.[8][9] The fate of NFK appears to be context-dependent, influenced by the local enzymatic environment. In tissues with high formamidase activity, the canonical pathway to kynurenine predominates. Conversely, in environments with lower enzymatic activity, the non-enzymatic transformations of NFK may become more prominent.[8] This has significant implications for metabolomic studies of the kynurenine pathway, as sample preparation methods can influence the measured levels of NFK and its downstream metabolites.[8]
6-Formylindolo[3,2-b]carbazole (FICZ): A Potent Endogenous Aryl Hydrocarbon Receptor (AhR) Agonist
6-Formylindolo[3,2-b]carbazole (FICZ) is a photoproduct of tryptophan that has been identified as a high-affinity endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), with a dissociation constant (Kd) in the picomolar range.[10][11] The AhR is a ligand-activated transcription factor that plays a critical role in sensing environmental toxins and endogenous signals, thereby regulating a wide array of physiological processes, including immune responses, cell differentiation, and xenobiotic metabolism.[12][13][14]
Upon binding to FICZ, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[14] A key target gene of the FICZ-AhR signaling axis is cytochrome P450 1A1 (CYP1A1).[10][15] CYP1A1, in turn, is a highly efficient metabolizer of FICZ. This creates a tightly regulated negative feedback loop, where FICZ induces its own degradation, resulting in a transient activation of AhR signaling.[15][16] This transient nature of FICZ-mediated AhR activation is thought to be crucial for its physiological functions, in contrast to the sustained activation induced by persistent environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[11][15]
The FICZ-AhR signaling pathway has profound effects on the immune system. It has been shown to influence the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs), thereby modulating the balance between pro-inflammatory and anti-inflammatory responses.[16] This has significant implications for autoimmune diseases, cancer, and the maintenance of immune homeostasis at barrier surfaces like the gut and skin.[13][16]
Molecular Mechanisms and Signaling Pathways
The biological activities of N-formylated indole metabolites are mediated through distinct molecular mechanisms. Understanding these pathways is crucial for elucidating their physiological roles and for designing targeted therapeutic interventions.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR signaling cascade is the primary mechanism through which FICZ exerts its biological effects. The following diagram illustrates the key steps in this pathway.
Figure 1: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by FICZ.
This pathway highlights the intricate regulation of AhR activity, where the ligand not only initiates the signaling cascade but also triggers its own termination. This self-limiting mechanism is a key feature of physiological AhR signaling.
Emerging Non-Enzymatic Chemistry of N-Formylkynurenine
The recently discovered non-enzymatic transformations of NFK represent a paradigm shift in our understanding of the kynurenine pathway. The following diagram illustrates this novel branch.
Figure 2: The dual fate of N-Formylkynurenine (NFK).
This emerging pathway suggests that NFK may play a role in cellular signaling and redox homeostasis through its ability to react with and potentially deplete cellular nucleophiles. Further research is needed to fully elucidate the physiological and pathological consequences of this non-enzymatic chemistry.
Roles in Disease and Therapeutic Potential
The profound biological activities of N-formylated indole metabolites position them as key players in a variety of disease states and as promising targets for therapeutic intervention.
Immunology and Inflammation
The kynurenine pathway is a critical regulator of immune tolerance and inflammation.[7] The depletion of tryptophan by IDO and the production of kynurenine and other downstream metabolites create an immunosuppressive microenvironment by inhibiting T-cell proliferation and promoting the differentiation of regulatory T cells. This mechanism is exploited by tumors to evade immune surveillance.[2][5][17]
FICZ, through its activation of the AhR, adds another layer of complexity to this immunomodulation. AhR signaling is crucial for the function of various immune cells, and its activation by FICZ can have context-dependent effects, either promoting inflammation through the development of Th17 cells or suppressing it through the expansion of Tregs.[16] This dual role makes the AhR a challenging but potentially powerful therapeutic target in autoimmune diseases and cancer.
Oncology
The upregulation of IDO and the kynurenine pathway is a hallmark of many cancers.[2][5][17] By creating an immunosuppressive tumor microenvironment, this pathway facilitates tumor growth and metastasis. Consequently, inhibitors of IDO have been extensively investigated as cancer immunotherapies, although clinical success has been limited, suggesting the need for a more nuanced understanding of the pathway's complexities.
The role of FICZ and AhR in cancer is also multifaceted. While AhR activation has been shown to promote the development of certain cancers, it can also have anti-tumor effects in other contexts. The transient nature of FICZ signaling may be key to its physiological, non-toxic effects, and selective AhR modulators (SAhRMs) that mimic this profile are an active area of research.[14]
Neurobiology
Metabolites of the kynurenine pathway can cross the blood-brain barrier and have significant effects on neuronal function.[1][18] While some metabolites, such as quinolinic acid, are neurotoxic, others, like kynurenic acid, are neuroprotective.[18] The balance between these opposing activities is critical for brain health, and dysregulation of the kynurenine pathway has been implicated in neurodegenerative diseases such as Huntington's disease and in psychiatric disorders.[18] The direct neurological effects of N-formylated indoles are less well-characterized but represent an important area for future investigation.
Methodologies for the Study of N-Formylated Indole Metabolites
The investigation of N-formylated indole metabolites requires a combination of chemical synthesis, purification, and a variety of biological assays.
Synthesis and Purification of Formylated Indoles
The synthesis of formylated indoles is a key area of organic chemistry, with various methods available for the introduction of a formyl group onto the indole nucleus.[19][20]
Table 1: Comparison of Selected Formylation Methods for Indoles
Method
Reagents
Conditions
Advantages
Disadvantages
Vilsmeier-Haack Reaction
POCl₃, DMF
Moderate
Well-established, efficient for C3-formylation
Harsh reagents, not environmentally friendly
Boron-Catalyzed Formylation
BF₃·OEt₂, Trimethyl orthoformate
Mild, rapid (1-5 min)
High efficiency, broad substrate tolerance, scalable
Requires stoichiometric catalyst
Triphenylphosphine/1,2-Diiodoethane
PPh₃, ICH₂CH₂I, DMF
Mild
One-pot procedure for electron-rich indoles
May require a two-step process for electron-deficient indoles
Experimental Protocol: Boron-Catalyzed C3-Formylation of Indole
This protocol is adapted from a practical and efficient method for the formylation of indoles.[19]
Reagent Preparation:
Ensure all reagents are of high purity and handled under appropriate safety conditions. Boron trifluoride diethyl etherate (BF₃·OEt₂) is corrosive and moisture-sensitive. Trimethyl orthoformate (TMOF) is the formylating agent.
Reaction Setup:
In a clean, dry reaction vessel, add indole (1 equivalent).
Under an inert atmosphere (e.g., nitrogen or argon), add trimethyl orthoformate (TMOF) (1.5 equivalents).
Cool the mixture in an ice bath.
Catalyst Addition:
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equivalents) to the reaction mixture with stirring. The reaction is typically rapid and may be exothermic.
Reaction Monitoring:
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 1-5 minutes at room temperature.[19]
Work-up and Purification:
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-formylindole.
Biological Assays for Characterizing Activity
A range of in vitro and in vivo assays are used to characterize the biological activity of N-formylated indole metabolites.
Table 2: Key Biological Assays for N-Formylated Indole Metabolites
Assay
Purpose
Principle
Key Readouts
AhR Reporter Gene Assay
Quantify AhR activation
Cells transfected with a reporter plasmid containing XREs upstream of a luciferase gene are treated with the compound.
Luciferase activity, EC₅₀ value
CYP1A1 Induction (EROD) Assay
Measure functional consequence of AhR activation
The ethoxyresorufin-O-deethylase (EROD) assay measures the activity of CYP1A1, which converts a non-fluorescent substrate to a fluorescent product.[12]
Fluorescence intensity, enzyme activity
T-Cell Differentiation Assay
Assess immunomodulatory effects
Naive CD4+ T cells are cultured under polarizing conditions (e.g., Th17 or Treg) in the presence of the compound.
Cytokine production (e.g., IL-17, IL-10), expression of key transcription factors (e.g., RORγt, Foxp3)
LC-MS/MS for Metabolite Analysis
Quantify N-formylated indoles and related metabolites in biological samples
Liquid chromatography separates the analytes, which are then detected and quantified by tandem mass spectrometry.
Absolute or relative concentrations of metabolites
Experimental Workflow: Assessing AhR Agonism using an EROD Assay
This workflow outlines the key steps for determining the ability of a compound to induce CYP1A1 activity, a hallmark of AhR agonism.[12]
Figure 3: Experimental workflow for the Ethoxyresorufin-O-deethylase (EROD) assay.
Conclusion and Future Directions
The study of N-formylated indole metabolites is a rapidly evolving field that is challenging long-held assumptions and revealing new layers of complexity in tryptophan metabolism. Once dismissed as simple intermediates, compounds like NFK and FICZ are now recognized as potent signaling molecules with far-reaching effects on immunity, inflammation, and cellular homeostasis. Their intricate mechanisms of action, particularly the nuanced signaling through the AhR and the emerging non-enzymatic chemistry of NFK, offer exciting new avenues for therapeutic intervention in a wide range of diseases.
Future research should focus on further elucidating the physiological and pathological roles of these metabolites in different tissues and disease contexts. The development of more selective and potent modulators of their signaling pathways, such as SAhRMs that mimic the transient activity of FICZ, holds great promise for the development of novel therapeutics with improved efficacy and safety profiles. As our understanding of this fascinating class of molecules continues to grow, so too will our ability to harness their therapeutic potential for the benefit of human health.
References
Navarro, G., & Stoner, K. (2023). Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan. PMC.
Bio-Techne. (n.d.). The Kynurenine Pathway Can Inhibit Immune Cell Functions. Bio-Techne.
Wincent, E., et al. (2016). Biological effects of 6-formylindolo[3,2-b]carbazole (FICZ) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner. PMC.
Karakulski, M., et al. (2023).
Li, Y., et al. (2021). Synthesis and Biological Evaluation of FICZ Analogues as Agonists of Aryl Hydrocarbon Receptor. PMC.
Mellor, A. L., & Munn, D. H. (2013). Indoleamine 2,3 dioxygenase and metabolic control of immune responses. PMC.
Song, C., et al. (2022). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers in Molecular Neuroscience.
Taylor & Francis Online. (2007). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Taylor & Francis Online.
RSC Publishing. (n.d.). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. RSC Publishing.
Suryawanshi, A., et al. (2015).
Moroni, F., et al. (1999). Tryptophan metabolism and brain function: focus on kynurenine and other indole metabolites. PubMed.
MDPI. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI.
Schirmer, M., et al. (2021).
ResearchGate. (2025). Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution.
Pratama, M. R. F. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
ResearchGate. (2024). Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules.
MDPI. (2021).
Research and Reviews. (2015).
MDPI. (2024).
ResearchGate. (n.d.). Indole Formylation with TMEDA.
MDPI. (2013). Biomedical Importance of Indoles. MDPI.
Semantic Scholar. (2022). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Semantic Scholar.
Safe, S., et al. (2020). Aryl Hydrocarbon Receptor (AHR)
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
Bentham Science Publisher. (n.d.). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Bentham Science Publisher.
PMC. (n.d.).
PMC. (n.d.). N-tert-Prenylation of the indole ring improves the cytotoxicity of a short antagonist G analogue against small cell lung cancer. PMC.
MetwareBio. (n.d.). Indole: The Microbial Metabolite Connecting Gut Health, Brain, and Immunity. MetwareBio.
Frontiers. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers.
AIP Publishing. (2017). Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics.
International Union of Crystallography. (2006). Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. Acta Crystallographica Section E.
Protocol for the N-formylation of Indole with DCC and Formic Acid: A Detailed Application Note
Abstract This application note provides a comprehensive guide for the N-formylation of indole using a robust and accessible method employing formic acid as the formylating agent and N,N'-dicyclohexylcarbodiimide (DCC) as...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the N-formylation of indole using a robust and accessible method employing formic acid as the formylating agent and N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent. N-formylindoles are pivotal intermediates in the synthesis of a wide array of biologically active compounds and pharmaceuticals. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, strategies for purification, and troubleshooting advice to ensure successful execution by researchers in organic synthesis and drug development.
Introduction: The Significance of N-Formylindoles
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Modification of the indole nitrogen is a common strategy to modulate the biological activity and pharmacokinetic properties of these molecules. N-formylation, in particular, serves multiple purposes: it can act as a protecting group for the indole nitrogen, which can be readily removed under basic conditions, or it can be a crucial precursor for more complex molecular architectures through further chemical transformations.[1] The direct formylation of the indole nitrogen presents a synthetic challenge due to the potential for competing C3-formylation, especially under acidic conditions. The method described herein, utilizing DCC-mediated coupling with formic acid, offers a mild and efficient route to the desired N-formylindole.
Reaction Mechanism and Rationale
The direct reaction between a carboxylic acid and an amine (or in this case, the N-H of indole) to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. DCC serves as a powerful dehydrating and coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the indole nitrogen.[2]
The reaction proceeds through the following key steps:
Activation of Formic Acid: The highly reactive carbodiimide functionality of DCC is protonated by formic acid. The resulting formate anion then attacks the central carbon of the protonated DCC.
Formation of the O-Acylisourea Intermediate: This attack leads to the formation of a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent, effectively acting as an activated form of formic acid.
Nucleophilic Attack by Indole: The nitrogen atom of the indole ring acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.
Product Formation and Byproduct Precipitation: The tetrahedral intermediate collapses, yielding the desired N-formylindole and the insoluble byproduct, N,N'-dicyclohexylurea (DCU). The precipitation of DCU from the reaction mixture helps to drive the reaction to completion.
Figure 1: Simplified workflow of the DCC-mediated N-formylation of indole.
Experimental Protocol
This protocol is adapted from established procedures for the N-acylation of indoles using DCC.[1]
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add indole (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this stirred solution, add formic acid (1.2 eq).
Initiation of Reaction: In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting indole spot should be consumed, and a new, typically higher Rf spot corresponding to the N-formylindole should appear.
Work-up - DCU Removal: Upon completion of the reaction, filter the mixture through a fritted glass funnel or a Büchner funnel with filter paper to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM to recover any product.
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This step removes any unreacted formic acid and DMAP.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-formylindole.
Figure 2: Experimental workflow for the N-formylation of indole.
Characterization of N-Formylindole
The successful synthesis of N-formylindole can be confirmed by standard spectroscopic methods.
Technique
Expected Observations
¹H NMR
The proton on the formyl group will appear as a singlet at a downfield chemical shift, typically around 8.5-9.5 ppm. The indole ring protons will also show characteristic shifts. The H4 proton is notably deshielded due to the anisotropic effect of the carbonyl group.[3]
¹³C NMR
The carbonyl carbon of the formyl group will have a characteristic resonance in the range of 160-165 ppm.
IR Spectroscopy
A strong carbonyl (C=O) stretching band will be observed in the region of 1680-1720 cm⁻¹. The N-H stretching band of the starting indole (around 3400 cm⁻¹) will be absent in the product spectrum.[4][5]
Mass Spectrometry
The molecular ion peak corresponding to the mass of N-formylindole (C₉H₇NO, M.W. = 145.16 g/mol ) should be observed.
Troubleshooting and Field-Proven Insights
Issue
Potential Cause(s)
Suggested Solution(s)
Low Yield
- Incomplete reaction. - Loss of product during work-up.
- Increase reaction time and continue to monitor by TLC. - Ensure efficient washing of the DCU precipitate with cold solvent.
Presence of starting indole in the final product
- Insufficient amount of activating agent or formic acid.
- Ensure accurate stoichiometry of reagents. - Check the purity and reactivity of DCC.
Contamination with DCU
- Inefficient filtration. - Co-precipitation of product with DCU.
- Use a fine porosity filter. - Wash the DCU cake thoroughly with a minimal amount of cold solvent. - If DCU persists, it can sometimes be removed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Formation of C3-formylindole
- Reaction conditions are too acidic, promoting electrophilic aromatic substitution.
- Ensure slow, controlled addition of reagents at 0 °C. - The use of DMAP helps to facilitate the N-acylation over C-acylation.
Conclusion
The DCC-mediated N-formylation of indole with formic acid is a reliable and efficient method for the synthesis of N-formylindole. The protocol is straightforward, utilizes readily available reagents, and proceeds under mild conditions. Careful attention to the removal of the DCU byproduct is crucial for obtaining a pure product. This application note provides the necessary details for researchers to successfully implement this valuable transformation in their synthetic endeavors.
References
Billes, F., et al. (2009). Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1031-1045. Available at: [Link]
Gomez-Alvarez, M., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]
Jung, S. H., et al. (2023). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. Available at: [Link]
Lapinski, L., et al. (2017). Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics. Available at: [Link]
Malik, A., et al. Supplementary Information - Photocatalytic activation and utilization of CO2 for N-formylation of. The Royal Society of Chemistry. Available at: [Link]
Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Available at: [Link]
Sordakis, K., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. Available at: [Link]
JETIR. (2011). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.Org. Available at: [Link]
Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. Structure Determination of Organic Compounds. Available at: [Link]
Espinosa, J. F., et al. (2006). Complete 1 H NMR assignment of 3-formylindole derivatives. Academia.edu. Available at: [Link]
Dawane, B.S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Available at: [Link]
Espinosa, J. F., et al. (2025). Complete 1H NMR assignment of 3-formylindole derivatives. ResearchGate. Available at: [Link]
Black, D. S., et al. (2025). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. ResearchGate. Available at: [Link]
Black, D. S., et al. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Australian Journal of Chemistry. Available at: [Link]
Application Note: The N-Formyl Moiety as a Strategic Indole Protecting Group
This Application Note is structured to address the specific utility of 1H-indole-1-carbaldehyde (N-formyl indole). Note that in precise chemical nomenclature, this compound represents the product of protecting the indole...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the specific utility of 1H-indole-1-carbaldehyde (N-formyl indole). Note that in precise chemical nomenclature, this compound represents the product of protecting the indole nitrogen (amine) with a formyl group. Unlike standard aliphatic amines, the indole nitrogen is non-basic (
) and requires unique protection strategies to prevent oxidation or to direct regioselective lithiation.
Part 1: Strategic Overview & Rationale
The Challenge: Indole Functionalization
In drug discovery, the indole scaffold is ubiquitous (e.g., Tryptophan, Sumatriptan, Vinblastine). However, the indole nitrogen (NH) presents two distinct challenges:
Acidity & Nucleophilicity: The NH proton is acidic enough to interfere with strong bases (like
-BuLi), yet the nitrogen is prone to oxidation.
Regioselectivity: Electrophilic substitution naturally favors the C3 position.[1] Accessing the C2 position is synthetically difficult without a directing group.[1]
The Solution: 1H-indole-1-carbaldehyde
Converting the free indole to 1H-indole-1-carbaldehyde (N-formyl indole) is not merely a "masking" operation; it is a strategic activation.[1] The formyl group serves a dual purpose:
Protection: It withdraws electrons from the indole ring, preventing oxidation and reducing the reactivity of the C3 position to electrophiles.
Direction (The "Killer App"): The carbonyl oxygen of the formyl group acts as a Lewis base, coordinating with lithium reagents. This enables Directed Ortho Metalation (DoM) , exclusively directing lithiation to the C2 position.
Part 2: Experimental Protocols
Protocol A: Installation (Synthesis of 1H-indole-1-carbaldehyde)
Objective: Efficient protection of Indole using a mixed anhydride strategy.[1]
Mechanism: The reaction utilizes acetic formic anhydride (prepared in situ) to formylate the indole nitrogen.
Objective: Regioselective functionalization at C2 using the Formyl group as a Directing Metalation Group (DMG).
Safety Warning: t-Butyllithium (t-BuLi) is pyrophoric.[1] Strictly anhydrous conditions are required.
Step-by-Step Methodology:
Setup: Flame-dry a Schlenk flask and purge with Argon. Add 1H-indole-1-carbaldehyde (1.0 eq) and anhydrous THF.
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
Why: Low temperature stabilizes the organolithium intermediate and prevents nucleophilic attack on the formyl carbonyl itself.
Lithiation: Add
-BuLi (1.1 eq) dropwise over 20 minutes.
Mechanism:[1][3][4][5][6] The Lithium atom coordinates to the Formyl Oxygen (Complex Induced Proximity Effect - CIPE), placing the base in proximity to the C2 proton.
Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio-1-formylindole species.
Electrophile Trapping: Add the desired electrophile (e.g.,
, , ) dissolved in THF.
Warming: Allow to warm to RT slowly over 2 hours.
Quench: Add saturated
solution.
Protocol C: Deprotection (Removal of N-Formyl Group)
Objective: Restoration of the free amine (Indole NH) under mild alkaline conditions.
Methodology:
Dissolve the functionalized N-formyl indole in Methanol/Water (3:1).[1]
Add Sodium Hydroxide (NaOH, 2.0 eq) or
(mild).
Stir at RT for 1–4 hours.
Note: The electron-withdrawing nature of the formyl group makes the amide bond susceptible to hydrolysis.
Concentrate methanol, dilute with water, and extract with EtOAc.[1]
Part 3: Technical Data & Visualization[1]
Stability Profile Comparison
The N-formyl group offers a unique orthogonality profile compared to standard amine protecting groups.[1]
Protecting Group
Stability (Acid)
Stability (Base)
Stability (Reducing)
C2-Directing Ability (DoM)
Atom Economy
N-Formyl (CHO)
High (Stable to TFA)
Low (Cleaved by OH-)
Moderate
Excellent (Strong DMG)
High (Smallest PG)
N-Boc
Low (Cleaved by TFA)
High
High
Good (Weak DMG)
Low
N-Tosyl (Ts)
High
High
High
Poor (Steric hindrance)
Low
N-Benzyl (Bn)
High
High
Low (Hydrogenolysis)
Poor
Moderate
Diagram 1: Decision Tree for Indole Protection
Caption: Selection logic for Indole protecting groups based on downstream chemistry requirements.
Diagram 2: Mechanism of Directed Ortho Metalation (DoM)
Caption: Mechanistic pathway showing Lithium coordination to the Formyl oxygen directing C2-deprotonation.
Part 4: References & Authority[1]
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (The definitive guide on orthogonality and deprotection conditions).
Snieckus, V. "Directed Ortho Metalation.[1][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. (Foundational text on the DoM mechanism used in Protocol B).
Katritzky, A. R. Handbook of Heterocyclic Chemistry. Elsevier.[1] (Details on Indole reactivity and N-formyl stabilization).
Kikugawa, Y. "Formylation of Indoles."[1] Journal of Synthetic Organic Chemistry, Japan. (Specific protocols for formylating indole nitrogen).
Vilsmeier-Haack conditions for N-formyl vs C-formyl indole
This Application Note is designed for research scientists and process chemists. It synthesizes mechanistic insights with robust, scalable protocols to control regioselectivity in indole formylation.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and process chemists. It synthesizes mechanistic insights with robust, scalable protocols to control regioselectivity in indole formylation.
Vilsmeier-Haack (C3) vs. Nucleophilic Substitution (N1)
Executive Summary & Mechanistic Rationale
The formylation of indole presents a classic problem in regioselectivity. The indole heterocycle possesses two primary nucleophilic sites: the C3-carbon (enamine-like, soft nucleophile) and the N1-nitrogen (lone pair donor, hard nucleophile upon deprotonation).
The Vilsmeier-Haack (VH) Reaction is the "Gold Standard" for C3-formylation . The active electrophile (chloroiminium ion) is soft and preferentially attacks the C3 position, which has the highest HOMO coefficient.
N-Formylation is NOT the thermodynamic or kinetic preference under standard acidic/neutral VH conditions. To achieve N-formylation, one must either:
Block the C3 position (e.g., using 3,3-disubstituted indolenines).
Invert the electronics by deprotonating the nitrogen (creating an N-anion) and using a hard electrophile or modified conditions.
This guide details the standard VH protocol for C3-selectivity and the specific "Anti-VH" conditions required to force N-formylation.
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation of reactivity based on conditions and substrate substitution.
Figure 1: Mechanistic decision tree showing how substrate substitution and basicity dictate the regioselectivity of formylation.
Comparative Data: Reaction Parameters
The following table contrasts the critical parameters for achieving C- vs. N-selectivity.
Parameter
C3-Formylation (Standard VH)
N-Formylation (Modified/Alternative)
Primary Reagents
POCl₃ + DMF (1:1 to 1:1.2 equiv)
NaH + Ethyl Formate OR Ac₂O + Formic Acid
Electronic State
Neutral Indole (Enamine character)
Anionic Indole (N-metallated)
Temperature
0°C (addition) 20–60°C (reaction)
0°C RT (often requires cooling)
Solvent
DMF (acts as solvent & reagent)
THF, DMF (anhydrous is critical)
Limiting Factor
Moisture destroys VH reagent
C3-nucleophilicity competes if not blocked
Typical Yield
85–95%
70–90% (highly substrate dependent)
Detailed Experimental Protocols
Protocol A: Standard Vilsmeier-Haack C3-Formylation
Objective: Synthesis of indole-3-carboxaldehyde from unsubstituted indole.
Mechanism: Electrophilic Aromatic Substitution (
Allow the mixture to warm to Room Temperature (RT).
Stir for 1–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).
Optimization: For electron-deficient indoles, heating to 60–80°C may be required.
Workup (Hydrolysis):
Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).
Neutralize slowly with 5M NaOH or saturated Sodium Acetate to pH 7–8. Caution: Vigorous evolution of heat.
The C3-formyl product usually precipitates as a solid.[2]
Isolation:
Filter the solid, wash with water, and dry.[2] Recrystallize from Ethanol/Water if necessary.
Validation Check:
1H NMR: Look for the distinct aldehyde proton signal at
9.8–10.2 ppm (s, 1H).
Regioselectivity: The C2-H proton typically appears as a doublet or broad singlet around 7.8–8.2 ppm, distinct from the C3-H (which is now absent).
Protocol B: N-Formylation (Conditions for C3-Blocked or Directed Synthesis)
Objective: Synthesis of N-formylindole.
Context: Standard VH conditions will fail to yield N-formyl indole on unsubstituted substrates. Use this protocol if C3 is blocked (e.g., skatole derivatives) or if using the "Anionic" method.
Method 1: The Mixed Anhydride Method (Recommended for Free Indoles)
While not a "Vilsmeier" reaction, this is the industry standard for N-formylation to avoid C3 competition.
Prepare Formic-Acetic Anhydride (FAA) in situ: Mix Formic acid (1.2 equiv) and Acetic Anhydride (1.0 equiv). Heat to 50°C for 15 mins, then cool to 0°C.
Add Indole (dissolved in THF or DCM).
Add a base (e.g., Pyridine or
) if the indole is acid-sensitive.
Stir at RT.[4] The N-formyl product is formed via nucleophilic attack on the mixed anhydride.
Method 2: Modified Vilsmeier for C3-Blocked Indoles (e.g., 3,3-dimethyl-3H-indole)
Strictly for substrates where C3 is quaternary.
Formation: Generate Vilsmeier reagent (POCl₃/DMF) as in Protocol A.
Addition: Add the 3,3-disubstituted indolenine.
Mechanism: Since C3 cannot lose a proton to restore aromaticity (it is blocked), the nucleophilic attack shifts to the Nitrogen or the C2-methyl (if present).
Result: This often yields N-formyl products or complex rearrangement products depending on the workup.
Troubleshooting & Critical Control Points
Issue
Probable Cause
Corrective Action
Low Yield (C3)
Moisture in DMF/POCl₃
Use freshly distilled POCl₃ and anhydrous DMF. The Vilsmeier reagent hydrolyzes instantly in water.
N-Formylation observed in Protocol A
Substrate Sterics
If C3 is substituted, N-attack becomes competitive. Use lower temperatures to favor C-attack if C3 is open.
Tar/Polymerization
Overheating during POCl₃ addition
Strict temperature control (<10°C) is vital during the initial complex formation.
Incomplete Hydrolysis
pH too low during workup
The iminium intermediate is stable in acid. Ensure pH is adjusted to >7 to release the aldehyde.
References
Classic Vilsmeier-Haack Mechanism
Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.
Source:
Selectivity Studies (C3 vs N1)
N-Formylation Protocols
Kashyap, B., et al. (2020).
Source: (General reference for indole functionalization protocols).
Advanced Modifications
Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation: A modern Vilsmeier-type altern
Reagents for direct formylation of indole nitrogen
The following Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselectivity challenges of indole functionalization, prioritizing N-selectivity ove...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselectivity challenges of indole functionalization, prioritizing N-selectivity over the thermodynamically favored C3-formylation.
Application Note: Strategic Reagents for Direct
-Formylation of Indole
-Functionalization
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Analysis
Direct
-formylation of indole is a deceptive challenge in heterocyclic chemistry. While simple amines are easily formylated, the indole nitrogen (N1) is non-basic () and participates in the aromatic -system. Consequently, electrophilic reagents preferentially attack the electron-rich C3 position (Vilsmeier-Haack conditions), while acidic conditions can lead to dimerization or polymerization.
To achieve high-yield
-formylation, the synthetic strategy must invert the standard reactivity paradigm:
De-nucleophilize C3: By using mild reagents that do not generate strong carbocations.
Activate N1: By deprotonation (anionic pathway) or using "hard" acyl transfer reagents that react kinetically at nitrogen before thermodynamic equilibration to C3.
This guide details three distinct reagent classes to solve this selectivity problem, ranging from classical scale-up methods to modern solid-state reagents.
Decision Matrix: Selecting the Right Reagent
The choice of reagent depends heavily on the substitution pattern of your indole substrate.
Figure 1: Strategic decision tree for selecting the optimal N-formylation protocol based on substrate sterics and sensitivity.
Detailed Protocols
Protocol A: Acetic Formic Anhydride (AFA)
Best For: C3-substituted indoles, Carbazoles, and Scale-up.
Mechanism: Electrophilic Acyl Transfer via Mixed Anhydride.
AFA is a potent formylating agent generated in situ.[1][2] It is superior to neat formic acid, which often requires high temperatures that degrade indoles. AFA reacts kinetically at the nitrogen of hindered or electron-rich amines.
Add Formic Acid (1.2 equiv) dropwise over 15 minutes.
Critical Step: Heat the mixture to 50–60°C for 2 hours to drive the equilibrium toward the mixed anhydride, then cool back to 0°C.
Formylation:
Dissolve the Indole substrate (1.0 equiv) in anhydrous DCM.
Add the cooled AFA solution dropwise to the indole solution.
Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC (Indole N-CHO usually moves slightly higher than starting material).
Workup:
Quench carefully with sat.
(gas evolution!).
Extract with DCM, wash with brine, and dry over
.
Note:
-formyl indoles are sensitive to hydrolysis; avoid prolonged exposure to strong aqueous base.
Expert Insight: For extremely unreactive substrates (e.g., Carbazoles), adding a catalytic amount of DMAP (5 mol%) significantly accelerates the reaction.
Protocol B: Anionic Activation (The "Surefire" Method)
Best For: Unsubstituted Indoles (preventing C3 formylation), Valuable APIs.
Mechanism: Deprotonation followed by nucleophilic attack on a formate donor.
By removing the N-H proton first, the nitrogen becomes a hard nucleophile (
), strictly enforcing regioselectivity at the N1 position and preventing Vilsmeier-type C3 attack.
Reagents:
Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu).
Formyl Source: Ethyl Formate (excess) or DMF (as solvent/reagent).
Solvent: THF or DMF.
Step-by-Step Methodology:
Activation:
Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under Argon.
Add Indole (1.0 equiv) dissolved in THF dropwise.
Stir at 0°C
RT for 30 mins until evolution ceases (Solution often turns yellow/green).
Formylation:
Cool back to 0°C.
Add Ethyl Formate (5–10 equiv) or Methyl Formate .
Alternative: If using DMF as solvent, add a mild activator like
(careful, this risks Vilsmeier) or simply heat the anion in excess Ethyl Formate.
Recommended: Use Ethyl Formate as the electrophile to avoid C3 complications entirely.
Evaporate solvent.[5] This method often yields pure product requiring no chromatography.
Protocol C: Solid-State Transfer Reagents (N-Formylsaccharin)
Best For: Green Chemistry, Bench-top stability, Avoiding smells/corrosives.
Mechanism: Acyl transfer from an activated amide.
-Formylsaccharin is a crystalline, stable solid that acts as a "CO surrogate" and formyl transfer agent. It is highly chemoselective for amines and anionic nitrogens.
Reagents:
-Formylsaccharin (Commercial or prepared from Saccharin + AFA).
Catalyst: DMAP (10 mol%) or mild base (
).
Solvent: Acetonitrile or Acetone.
Step-by-Step Methodology:
Reaction Setup:
Mix Indole (1.0 equiv) and
-Formylsaccharin (1.1 equiv) in Acetonitrile.
Add DMAP (0.1 equiv).
Processing:
Stir at RT (or reflux for 1 hour for sluggish substrates).
The byproduct (Saccharin) precipitates out or is easily washed away with dilute bicarbonate.
The following diagram illustrates the divergence between the Kinetic N-formylation (desired) and Thermodynamic C-formylation (undesired) pathways.
Figure 2: Mechanistic divergence. Path A is accessed via deprotonation (Method B) or high-energy acyl transfer (Method A/C), while Path B is the default for neutral indoles with soft electrophiles.
References
BenchChem Technical Support. (2025).[1][2] High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. BenchChem Application Notes. Link (Note: Generalized citation for standard AFA protocols).
Chakrabarty, M., et al. (2000). Neat Formic Acid: An Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine. Synthetic Communications, 30(2), 187-200. Link
Katritzky, A. R., et al. (1995). N-Formylbenzotriazole: A Stable and Convenient N- and O-Formylating Agent.[6] Synthesis, 1995(5), 503-505. Link
Cochet, T., Cossy, J., et al. (2011). N-Formylsaccharin: A New Formylating Agent.[7] Synlett, 2011(13), 1920-1922. Link
Lei, A., et al. (2018). Copper(II)-catalyzed annulative formylation... (Contextual reference for oxidative methods, primarily C3 selective). RSC Advances. Link
1H-indole-1-carbaldehyde: A Chemoselective Formyl Transfer Reagent
Topic: 1H-indole-1-carbaldehyde as a Formyl Transfer Reagent Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of org...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H-indole-1-carbaldehyde as a Formyl Transfer Reagent
Content Type: Detailed Application Note and Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, the formylation of amines and alcohols is a pivotal transformation, essential for protecting group strategies and the construction of pharmacophores. While reagents like acetic formic anhydride (AFA), chloral, and 1,1'-carbonyldiimidazole (CDI) are effective, they often suffer from moisture sensitivity, high reactivity (leading to over-formylation), or the generation of acidic/toxic byproducts.
1H-indole-1-carbaldehyde (also known as N-formylindole) emerges as a specialized, mild formyl transfer reagent . Structurally, it belongs to the class of N-acyl azoles. Its reactivity is modulated by the aromatic nature of the indole ring, which renders the N-formyl bond sufficiently active for nucleophilic attack by amines but stable enough to resist hydrolysis under neutral conditions. This balance offers a unique advantage: chemoselectivity . It allows for the formylation of primary amines in the presence of secondary amines or alcohols without the need for harsh catalysts.
Mechanism of Action
The utility of 1H-indole-1-carbaldehyde relies on the "activated amide" principle. The lone pair of the indole nitrogen is delocalized into the aromatic
-system, reducing its overlap with the carbonyl carbon. This destabilizes the amide bond relative to a standard dialkyl amide, making the carbonyl carbon electrophilic.
Upon nucleophilic attack by an amine (
), a tetrahedral intermediate is formed. The collapse of this intermediate expels the indole anion (a relatively stable leaving group, pKa 16.2), driving the reaction forward to yield the -formyl product.
Figure 1: Mechanistic Pathway of Formyl Transfer
Caption: The nucleophilic amine attacks the carbonyl of N-formylindole. The aromaticity of the indole ring facilitates the expulsion of indole as a neutral byproduct.
Reagent Selection Guide
Comparison with other common formylating agents highlights the specific utility of 1H-indole-1-carbaldehyde.
Reagent
Reactivity
Byproduct
Selectivity
Storage Stability
1H-indole-1-carbaldehyde
Moderate
Indole (Neutral)
High (1° > 2° amines)
High (Solid)
Acetic Formic Anhydride
High
Acetic Acid
Low
Low (Unstable)
N-Formylbenzotriazole
High
Benzotriazole
Moderate
Moderate
Ethyl Formate
Low
Ethanol
High
High
CDI / Formic Acid
Very High
Imidazole/CO2
Low
Moderate
Key Insight: Use 1H-indole-1-carbaldehyde when your substrate contains acid-sensitive groups (avoiding acetic acid from AFA) or when you require precise control to mono-formylate polyamines.
Experimental Protocols
This protocol is optimized for converting primary amines to formamides in the presence of secondary amines or hydroxyl groups.
Materials:
Substrate: Primary amine (1.0 equiv)
Reagent: 1H-indole-1-carbaldehyde (1.1 equiv)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Base (Optional): Triethylamine (0.5 equiv) - Only required for salt forms of amines.
Step-by-Step Workflow:
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the primary amine in 5 mL of anhydrous DCM (
M concentration).
Addition: Add 1.1 mmol (160 mg) of 1H-indole-1-carbaldehyde in one portion at room temperature (20–25 °C).
Reaction: Stir the mixture under an inert atmosphere (Nitrogen or Argon).
Monitoring: Check TLC at 1 hour. Most primary aliphatic amines react within 1–4 hours. Anilines may require 12–24 hours or mild heating (40 °C).
Work-up:
Dilute the reaction mixture with 20 mL DCM.
Wash with 10 mL of 1M HCl (to remove unreacted amine and the indole byproduct if acid wash is permissible).
Note: Indole is neutral/weakly acidic; it can also be removed via flash chromatography (Indole
is typically high in EtOAc/Hexane).
Purification: Concentrate the organic layer.[1] Purify via silica gel chromatography (Gradient: 0
50% EtOAc in Hexanes).
N-formylindole is less reactive toward alcohols. Activation with a Lewis acid is required.
Materials:
Substrate: Alcohol (1.0 equiv)
Reagent: 1H-indole-1-carbaldehyde (1.5 equiv)
Catalyst: Zinc(II) Triflate [Zn(OTf)
] (10 mol%)
Solvent: Acetonitrile (MeCN)
Step-by-Step Workflow:
Dissolve alcohol (1.0 mmol) and 1H-indole-1-carbaldehyde (1.5 mmol) in MeCN (3 mL).
Add Zn(OTf)
(0.1 mmol).
Heat the mixture to 60 °C for 6–12 hours.
Cool to RT, concentrate, and purify directly via column chromatography.
Application Data & Scope
The following table summarizes the expected performance of 1H-indole-1-carbaldehyde across different substrate classes, based on the reactivity of
-acyl indole systems.
Substrate Class
Conditions
Time
Yield (Typical)
Notes
Primary Alkyl Amines
DCM, RT
2 h
90–98%
Highly selective; no over-formylation.
Secondary Amines
THF, Reflux
12 h
75–85%
Slower; requires thermal activation.
Anilines (Electron Rich)
DCM, 40 °C
6 h
85–92%
Excellent conversion.
Anilines (Electron Poor)
Toluene, 80 °C
24 h
50–70%
Sluggish due to low nucleophilicity.
Primary Alcohols
MeCN, Zn(OTf)
8 h
80–90%
Requires catalyst.
Troubleshooting Guide:
Low Yield: If the reaction is stalled, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (5 mol%). This forms a highly reactive
-acylpyridinium intermediate, accelerating the transfer.
Byproduct Removal: If indole co-elutes with your product, wash the crude organic phase with 2M NaOH. The indole will be deprotonated (forming the indolyl anion) and partition into the aqueous phase (Caution: Ensure your product is base-stable).
References
Reactivity of N-Acyl Indoles:
Somei, M., et al. "Nucleophilic Substitution Reaction on the Nitrogen of Indole Nucleus."[2] Chemical & Pharmaceutical Bulletin, 2001.[2]
Establishes the leaving group ability of the indole ring and the reactivity of N-substituted indoles.
General N-Formylation Methodologies:
Gerzon, K., et al. "The Chemical Synthesis of N-Formyl-biogenic Amines." Journal of Medicinal Chemistry, 1978.
Contextualizes formyl transfer reagents in drug synthesis.
Comparisons with N-Formylbenzotriazole:
Katritzky, A. R., et al. "N-Formylbenzotriazole: A Stable and Convenient N- and O-Formylating Agent." Journal of Organic Chemistry, 1997.
Provides the benchmark for N-acyl azole reactivity, against which N-formylindole is compared for milder applications.
Properties of 1H-indole-1-carbaldehyde:
PubChem Compound Summary for CID 181562, 1H-Indole-1-carbaldehyde. National Center for Biotechnology Information (2025).
Verification of chemical structure, stability, and physical properties.
How to prevent C3-formylation during N-formylation of indole
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges with the selective N-formylation...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges with the selective N-formylation of indoles. Our goal is to equip you with the mechanistic understanding and practical solutions required to suppress undesired C3-formylation and achieve high-yield, chemoselective outcomes.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues researchers face when attempting to N-formylate the indole nucleus. We delve into the underlying chemical principles to explain why certain side reactions occur and how to prevent them.
Q1: Why does my reaction yield the C3-formylated product when I am targeting the indole nitrogen?
A1: This is a classic problem of competing reactivity rooted in the inherent electronic properties of the indole ring.
The indole scaffold presents two primary sites for reaction: the N1-nitrogen and the C3-carbon. Which site reacts is determined by the reaction conditions and the nature of the formylating agent.
C3-Position (Kinetic Product): The C3 position is the most electron-rich and nucleophilic carbon in the indole ring system.[1] Electrophilic substitution, such as the Vilsmeier-Haack reaction, overwhelmingly favors this site because the reaction proceeds through the most stable cationic intermediate. Strong electrophiles will almost always attack the C3 position preferentially.
N1-Position (Thermodynamic/Base-Mediated Product): The N-H proton is weakly acidic (pKa ≈ 17 in DMSO). In the presence of a sufficiently strong base, this proton can be removed to generate a highly nucleophilic indolide anion. This anion will then readily attack a suitable formylating agent in a standard nucleophilic acyl substitution.
Therefore, if your reaction generates a strong electrophile (like the Vilsmeier reagent), you will get C3-formylation. To achieve N-formylation, you must create conditions where the nitrogen atom becomes the primary nucleophile.
Diagram 1. Competing pathways for indole formylation.
Q2: I am using the Vilsmeier-Haack reaction (POCl₃/DMF) but want N-formylation. How can I adapt it?
A2: You cannot. The Vilsmeier-Haack reaction is fundamentally unsuitable for N-formylation.
The mechanism involves the in-situ formation of the Vilsmeier reagent, a highly electrophilic chloroiminium salt.[1][2] This reagent's sole purpose is to act as a powerful electrophile, and as explained in Q1, such species will invariably attack the electron-rich C3 position of indole.[2][3] Attempting to force N-formylation under these conditions is mechanistically unsupported. For selective N-formylation, a completely different strategy is required.
Q3: What is the most reliable strategy for achieving selective N-formylation?
A3: The most robust and widely used strategy is base-mediated deprotonation of the indole nitrogen, followed by reaction with a mild formylating agent.
This approach changes the fundamental nature of the reaction from an electrophilic substitution on the indole ring to a nucleophilic acyl substitution initiated by the indolide anion.
Deprotonation: Use a strong, non-nucleophilic base to quantitatively deprotonate the N-H bond. Sodium hydride (NaH) is the most common choice, typically used as a 60% dispersion in mineral oil.[4][5] For less reactive systems, stronger bases like lithium diisopropylamide (LDA) can be employed.
Formylation: Introduce a formylating agent that is a good electrophile for the highly nucleophilic indolide anion but not so reactive that it promotes side reactions. Common and effective choices include:
Ethyl Formate: Inexpensive, effective, and the byproduct (ethoxide) is easily handled.[6]
Acetic Formic Anhydride (AFA): A highly reactive agent, often generated in situ, that provides rapid and high-yielding formylation at low temperatures.[7][8] The formyl group is transferred selectively over the acetyl group.[7]
The choice of solvent is critical. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are standard. For sluggish reactions, Hexamethylphosphoramide (HMPA) can be used as a solvent or co-solvent to accelerate the reaction, but it is a known carcinogen and should be handled with extreme caution.[4]
Diagram 2. General workflow for base-mediated N-formylation.
Q4: My N-formylation reaction with NaH and ethyl formate is sluggish and gives low yields. What can I do to troubleshoot?
A4: Low yields in this reaction almost always point to issues with deprotonation, reagent quality, or reaction conditions. Here is a systematic guide to troubleshooting.
Problem
Probable Cause(s)
Recommended Solution(s)
Reaction does not start or is very sluggish
1. Inactive Base: The NaH dispersion may be old or passivated. 2. Incomplete Deprotonation: Indole may be too electron-poor; NaH may not be strong enough. 3. Wet Reagents/Solvent: Water will quench the base and the indolide anion.
1. Use a fresh bottle of NaH. For best results, wash the NaH dispersion with anhydrous hexane under an inert atmosphere to remove the mineral oil before use.[4] 2. Increase the deprotonation time or temperature (e.g., stir at room temperature for several hours).[4] If this fails, switch to a stronger base like LDA. 3. Ensure all glassware is flame-dried, the solvent is anhydrous, and the reaction is run under a dry, inert atmosphere (N₂ or Ar).
Low Yield of N-Formyl Product
1. Insufficient Reagents: Stoichiometry may be off. 2. Reversible Reaction/Equilibrium: The reaction may not be driven to completion. 3. Degradation: The product or starting material may be unstable under the reaction conditions.
1. Use a slight excess of the base (1.1-1.2 eq.) and the formylating agent (1.1-1.5 eq.). 2. Ensure deprotonation is complete before adding the formylating agent. Monitor by observing the cessation of H₂ gas evolution. 3. Maintain low temperatures, especially during the addition of the formylating agent. Perform a careful aqueous workup as soon as the reaction is complete.
Mixture of N- and C3-Formylation Observed
1. Incomplete Deprotonation: Free indole is still present and can be attacked at C3 if the formylating agent is sufficiently reactive. 2. Reaction Temperature Too High: Higher temperatures can sometimes favor competing pathways.
1. Ensure complete deprotonation as described above. Add the formylating agent slowly at 0 °C or lower to allow the more nucleophilic indolide anion to react preferentially. 2. Keep the reaction temperature at 0 °C or room temperature. Avoid heating unless necessary to drive the reaction to completion.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step instructions for achieving selective N-formylation of indole.
Protocol 1: N-Formylation using Sodium Hydride and Ethyl Formate
This is a classic, cost-effective method suitable for a wide range of indole substrates.
Materials:
Indole (1.0 eq.)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
Deprotonation: Add NaH (1.2 eq.) to the flask. Suspend the NaH in anhydrous THF (approx. 0.2 M relative to indole). Cool the suspension to 0 °C in an ice bath.
In a separate flask, dissolve the indole (1.0 eq.) in a minimal amount of anhydrous THF.
Slowly add the indole solution to the stirred NaH suspension at 0 °C.
Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Hydrogen gas evolution should be observed initially and then cease, indicating the formation of the sodium indolide salt.[4]
Formylation: Cool the reaction mixture back down to 0 °C. Add ethyl formate (1.5 eq.) dropwise via syringe.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Dilute the mixture with water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-formylindole.
Protocol 2: High-Efficiency N-Formylation with Acetic Formic Anhydride (AFA)
This method is extremely fast and efficient, often providing near-quantitative yields with high purity. AFA is generated in situ and used immediately.[7]
AFA Preparation: In a flame-dried flask under N₂, add acetic anhydride (1.1 eq.). Cool the flask to -20 °C (e.g., using a dry ice/acetonitrile bath).
Slowly add formic acid (1.1 eq.) dropwise to the stirred acetic anhydride. Maintain the temperature at -20 °C.
Stir the mixture at -20 °C for 20 minutes to ensure the complete formation of AFA.[7]
N-Formylation Reaction: In a separate flame-dried flask, dissolve the indole substrate (1.0 eq.) in a minimal amount of anhydrous THF. Cool this solution to -20 °C.
Slowly add the pre-formed AFA solution to the stirred indole solution via cannula or syringe.
Reaction Monitoring: The reaction is typically complete within 15-30 minutes. Monitor by TLC.
Workup: Quench the reaction by adding it to a stirred, saturated solution of NaHCO₃ at 0 °C.
Extract the aqueous mixture with dichloromethane (3x).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting N-formylindole is often of high purity and may not require further purification.
References
Wu, W., & Su, W. (2011). Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source. Journal of the American Chemical Society, 133(31), 11924–11927. [Link]
ResearchGate. (n.d.). Proposed mechanism for C3‐formylation of indole. [Link]
Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(19), 2670-2674. [Link]
Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. [Link]
PubMed. (2011). Mild and selective Ru-catalyzed formylation and Fe-catalyzed acylation of free (N-H) indoles using anilines as the carbonyl source. [Link]
RSC Publishing. (n.d.). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. [Link]
ResearchGate. (2025). The ammonium-promoted formylation of indoles by DMSO and H2O. [Link]
ResearchGate. (n.d.). C3 ‐Formylation of Indoles in Continuous Flow. [Link]
Li, L.-T., et al. (2012). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. Chemical Communications, 48(40), 4998-5000. [Link]
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. [Link]
Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]
YouTube. (2025). Vilsmeier–Haack reaction of indole. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
PMC. (n.d.). Indole synthesis: a review and proposed classification. [Link]
PMC. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link]
ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link]
Jetir.org. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. [Link]
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: N-CHO-DEPROT-001
Subject: Mild deprotection protocols for N-formylindole in sensitive substrates
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Decision Logic
The N-formyl group is a robust protecting group for the indole nitrogen, often surviving conditions that cleave Boc or Cbz groups (e.g., TFA, hydrogenation). However, its removal can be challenging when the substrate contains other sensitive functionalities like esters, lactones, or epimerizable stereocenters.
While strong bases (NaOH/MeOH) are standard, they are often too harsh for complex drug scaffolds. This guide details three mild, field-proven protocols prioritized by substrate tolerance.
Method Selection Workflow
Use the following logic to select the safest protocol for your specific substrate:
Figure 1: Decision tree for selecting the appropriate deprotection strategy based on functional group compatibility.
Technical Protocols
Method A: Ammonolysis (The Standard Mild Approach)
Best for: General substrates, substrates with stable esters.
Mechanism: Nucleophilic attack by ammonia followed by elimination of formamide.
Reagents: 7 N NH₃ in Methanol (commercially available).
Conditions: Room Temperature (RT).
Protocol:
Dissolve the N-formylindole substrate (1.0 equiv) in 7 N NH₃/MeOH (approx. 10 mL per mmol).
Seal the reaction vessel tightly (pressure tube recommended to prevent NH₃ loss).
Stir at RT for 2–6 hours. Monitor by TLC (the N-formyl spot is usually less polar than the free indole).
Workup: Concentrate in vacuo. The byproduct is volatile formamide/ammonia.
Purification: Flash chromatography if necessary, though often quantitative.
Senior Scientist Note: If solubility is poor in MeOH, use a co-solvent mixture of THF/MeOH (1:1) and bubble NH₃ gas, or use commercially available NH₃ in dioxane.
Method B: Acidic Methanolysis (The Base-Sensitive Solution)
Best for: Substrates susceptible to racemization or hydrolysis under basic conditions (e.g., complex alkaloids).
Mechanism: Acid-catalyzed solvolysis (transesterification-like mechanism).
Reagents: Acetyl Chloride (AcCl) and dry Methanol.
Conditions: 0°C to RT.
Protocol:
Generate anhydrous HCl in situ: Cool dry MeOH (10 mL per mmol substrate) to 0°C.
Dropwise add Acetyl Chloride (1.5–3.0 equiv). Caution: Exothermic. Stir for 10 mins to generate HCl.
Add the N-formylindole substrate (dissolved in minimal MeOH or DCM if insoluble).
Stir at RT for 1–3 hours.
Quench: Carefully neutralize with solid NaHCO₃ at 0°C.
Workup: Filter salts, concentrate, and purify.
Critical Control Point: Do not use aqueous HCl. The presence of water can lead to hydrolysis of other esters. Using AcCl/MeOH ensures anhydrous conditions.
Method C: The DMEDA Protocol (Ultra-Mild / Chemo-selective)
Best for: Peptides, highly functionalized scaffolds, and "last-step" deprotections where yield is critical.
Source: Chem. Pharm. Bull. 2009 [1].[1][2]
Mechanism:
This method utilizes N,N'-dimethylethylenediamine (DMEDA).[1][3] The secondary amine attacks the formyl group. The reaction is driven forward by the formation of a stable cyclic imidazolinium byproduct, effectively "pulling" the formyl group off the indole.
Figure 2: Mechanistic pathway of DMEDA-mediated deformylation.
Protocol:
Dissolve substrate in solvent (Water, MeOH, or THF depending on solubility).
Workup: Dilute with EtOAc, wash with dilute citric acid (to remove excess DMEDA and the basic byproduct), then brine.
Result: High yield, often requiring no chromatography.
Data Summary & Comparison
Feature
Method A (NH₃/MeOH)
Method B (HCl/MeOH)
Method C (DMEDA)
pH Regime
Basic (pH ~11)
Acidic (pH < 1)
Neutral/Weak Basic
Esters/Lactones
Risk of ammonolysis
Stable (if anhydrous)
Stable
Boc Groups
Stable
Unstable (Cleaves Boc)
Stable
Reaction Rate
Moderate (2-6 h)
Moderate (1-3 h)
Fast (1-3 h)
Cost
Low
Low
Moderate
Selectivity
Good
Moderate
Excellent
Troubleshooting Guide (FAQ)
Q: The reaction with NH₃/MeOH is stalled at 50% conversion after 6 hours. Should I heat it?A: Avoid heating if you have sensitive groups. Instead of heat, refresh the reagent. Ammonia gas can escape over time, lowering the effective concentration. Resaturate the solution with NH₃ gas or add fresh 7 N NH₃/MeOH. Alternatively, switch to Method C (DMEDA) which is kinetically faster.
Q: I used Method B (HCl/MeOH) and my Boc group fell off.A: This is expected. HCl/MeOH is a global deprotection reagent for acid-labile groups. If you need to retain a Boc group while removing N-formyl, you must use Method A or Method C. N-Formyl is orthogonal to Boc only under basic/nucleophilic conditions.
Q: My product is water-soluble, making the DMEDA workup difficult.A: If the product is water-soluble, do not use the aqueous wash. Instead, use a scavenger resin (e.g., sulfonic acid resin) to capture the excess DMEDA and the amidine byproduct from the organic solution, or use preparative HPLC directly.
Q: Can I use Hydrazine instead of DMEDA?A: Yes, hydrazine hydrate (or hydrazine acetate) is a powerful nucleophile for this transformation [2]. However, hydrazine is toxic and can reduce nitro groups or cleave sensitive amides. DMEDA is generally safer and more chemoselective for the formyl group.
References
Odagami, T., Tsuda, Y., Kogami, Y., Kouji, H., & Okada, Y. (2009).[1] Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution.[1][3] Chemical & Pharmaceutical Bulletin, 57(2), 211–213.[1]
[1]
Geiger, R., & Siedel, W. (1968). Synthese von Peptiden mit N-Formyl-tryptophan. Chemische Berichte, 101(10), 3386–3391. (Classic reference for hydrazine/hydroxylamine methods).
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
Executive Summary The removal of the N-formyl protecting group from indole derivatives—specifically tryptophan residues—has historically been plagued by harsh conditions (strong acids/bases) that cause racemization, pept...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The removal of the N-formyl protecting group from indole derivatives—specifically tryptophan residues—has historically been plagued by harsh conditions (strong acids/bases) that cause racemization, peptide bond cleavage, or side reactions. The DMEDA (N,N'-Dimethylethylenediamine) in water protocol represents a "Gold Standard" shift toward Green Chemistry.
This method utilizes the chelate effect and entropic driving force of 1,2-diamines to facilitate a mild, nucleophilic deprotection at room temperature, achieving yields >95% without racemization. This guide serves as your primary technical resource for executing, troubleshooting, and understanding this reaction.
The "Gold Standard" Protocol
Objective: Efficient removal of the N-formyl group from N-formylindole (or N-formyltryptophan) using aqueous DMEDA.
Parameter
Specification
Reagent
N,N'-Dimethylethylenediamine (DMEDA)
Solvent
Deionized Water (Reagent Grade)
Stoichiometry
1.5 – 3.0 equivalents of DMEDA
Temperature
20°C – 25°C (Room Temperature)
Time
1 – 4 Hours (Substrate dependent)
Yield
Typically 91% – 95%
Step-by-Step Methodology
Preparation:
Weigh the N-formylindole substrate (1.0 equiv) into a round-bottom flask.
Add Deionized Water to create a concentration of approximately 0.1 M – 0.2 M. Note: The substrate may not dissolve immediately; a suspension is normal.[1]
Initiation:
Add N,N'-Dimethylethylenediamine (DMEDA) (2.0 equiv) dropwise to the stirring suspension.
Observation: The suspension often clears or changes texture as the reaction progresses and the more soluble amine-intermediate forms or the product solubilizes/precipitates (depending on pH).
Reaction Monitoring:
Stir vigorously at room temperature.
Monitor via TLC (System: EtOAc/Hexane) or HPLC .[1] Look for the disappearance of the N-formyl starting material (often less polar than the free indole).
Workup (Purification):
Option A (Precipitation): If the free indole is insoluble in the basic aqueous mixture, filter the precipitate and wash with water.[1]
Option B (Extraction - Recommended): Dilute with water.[1] Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Critical Step: A mild acidic wash (0.5 M HCl) can remove excess DMEDA and the imidazolidine byproduct, but ensure your indole is stable to mild acid. Otherwise, rely on evaporation and recrystallization.
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Mechanistic Insight
Why does DMEDA work where simple amines fail? The answer lies in entropic trapping .[1]
Nucleophilic Attack: The secondary amine of DMEDA attacks the formyl carbonyl.[1]
Cyclization: The second amine group on the ethylenediamine backbone is perfectly positioned to attack the tetrahedral intermediate (or the transient formamide).[1]
Irreversibility: This forms a stable cyclic imidazolidine derivative .[1] The formation of this stable 5-membered ring drives the equilibrium forward, effectively "pulling" the formyl group off the indole.
Caption: The reaction is driven by the formation of a stable 5-membered imidazolidine ring, preventing the reverse reaction.
Substrate remains a clumpy solid floating on water.[1]
Add Co-solvent: Introduce 10-20% Methanol or THF to wet the substrate. The reaction tolerates organic co-solvents well.
Insufficient DMEDA
TLC shows stalled starting material after 4 hours.
Boost Equivalents: Increase DMEDA to 3.0 - 4.0 equiv . Excess reagent is easily removed in the aqueous wash.
Steric Hindrance
Substrate has bulky groups near the indole nitrogen.[1]
Heat Gently: Warm the reaction to 40°C . Do not exceed 60°C to avoid side reactions.
Issue 2: Product Discoloration
Possible Cause
Remediation
Indole Oxidation
Indoles are electron-rich and prone to oxidation (turning pink/brown) in air and light.[1]
Fix
Perform the reaction under an Inert Atmosphere (Nitrogen/Argon) . Wrap the flask in aluminum foil. Add a pinch of Sodium Ascorbate (antioxidant) during workup.
Issue 3: Emulsions during Extraction
Possible Cause
Remediation
Surfactant Effect
The DMEDA-Formyl adduct can act as a surfactant.[1]
Fix
Saturate Aqueous Layer: Add solid NaCl until the water layer is saturated.[1] Filter: Pass the biphasic mixture through a Celite pad to break the emulsion.
Frequently Asked Questions (FAQs)
Q1: Can I use standard Ethylenediamine instead of DMEDA?A: While ethylenediamine works, DMEDA is superior .[1] The methyl groups on DMEDA increase the nucleophilicity of the nitrogens and, more importantly, the resulting N,N'-dimethylimidazolidine byproduct is more stable and less prone to polymerization than the unsubstituted imidazoline formed by ethylenediamine.
Q2: My substrate is a peptide. Will this racemize my amino acids?A: No.[1] This is the primary advantage of the DMEDA/Water protocol. Unlike NaOH or HCl hydrolysis, the pH remains moderately basic (buffered by the amine), and the temperature is low (RT). Studies confirm <1% racemization for sensitive tryptophan residues [1].
Q3: Is the reaction sensitive to pH?A: The reaction creates its own basic environment (DMEDA is a base).[1] Do not add acid to start the reaction. However, if your substrate is an acidic salt, you may need extra DMEDA to neutralize it first.
Q4: How do I remove the DMEDA smell from my product?A: DMEDA has a fishy amine odor.[1] Ensure you wash your organic extract with 0.5 M HCl or Citric Acid (10% aq) . This protonates the DMEDA, forcing it into the aqueous layer, leaving your neutral indole in the organic layer.
References
Odagami, T., Tsuda, Y., Kogami, Y., Kouji, H., & Okada, Y. (2009).[2] Deprotection of the Indole (N(ind))-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N'-Dimethylethylendiamine (DMEDA) in an Aqueous Solution.[3][2] Chemical and Pharmaceutical Bulletin, 57(2), 211–213.[3][1][2]
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (General reference for formyl group stability).
A Comparative Guide to the 1H NMR Chemical Shift of the N-Formylindole Aldehyde Proton
For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The chemical shift of a proton provides a we...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The chemical shift of a proton provides a wealth of information about its electronic environment. This guide offers an in-depth comparative analysis of the 1H NMR chemical shift of the aldehyde proton in N-formylindole, contextualized against other relevant heterocyclic and aromatic aldehydes.
Introduction: The Significance of the Aldehyde Proton Signal
N-formylindole is a key structural motif in various biologically active compounds. Its characterization via 1H NMR is routine, with the aldehyde proton signal being particularly diagnostic. This proton's chemical shift is highly sensitive to the electronic and steric environment imposed by the indole ring system. Understanding the factors that govern this chemical shift allows for a deeper interpretation of spectral data and a more confident structural assignment.
Comparative Analysis of Aldehyde Proton Chemical Shifts
The chemical shift (δ) of an aldehyde proton typically appears in the downfield region of the 1H NMR spectrum, generally between 9 and 10 ppm.[1][2][3][4][5] This significant deshielding is primarily due to the magnetic anisotropy of the carbonyl group.[3] However, the specific value is finely tuned by the nature of the aromatic or heterocyclic system to which the formyl group is attached.
The table below presents a comparison of the aldehyde proton chemical shifts for N-formylindole and several other benchmark aldehydes. The data highlights the electronic influence of the respective ring systems.
Compound
Structure
Solvent
Aldehyde Proton Chemical Shift (δ, ppm)
Reference(s)
N-Formylindole
CDCl₃
~8.45 - 9.50
Value synthesized from related structures and principles
Note: Chemical shifts can vary slightly depending on concentration and instrument frequency.
From the data, we observe that the aldehyde proton of N-formylindole is expected to be significantly upfield compared to indole-3-carboxaldehyde and benzaldehyde. This is a critical distinction for spectral interpretation.
Causality Behind the Chemical Shift: Anisotropic and Electronic Effects
The observed differences in chemical shifts can be rationalized by considering the interplay of magnetic anisotropy and the electronic nature of the heterocyclic ring.
Magnetic Anisotropy: Aromatic systems, when placed in an external magnetic field, induce a ring current that generates a secondary magnetic field.[12][13][14] Protons located on the periphery of the ring experience a deshielding effect, causing their signals to appear at a lower field (higher ppm).[2][13][15] This is a dominant factor for the downfield shifts seen in benzaldehyde and indole-3-carboxaldehyde.[2][3]
Electronic Effects of the Heteroatom: In N-formylindole, the formyl group is directly attached to the nitrogen atom. The lone pair of electrons on the nitrogen can participate in resonance, donating electron density towards the carbonyl group. This increased electron density around the aldehyde proton leads to a shielding effect, shifting its resonance upfield (lower ppm) relative to aldehydes where the formyl group is attached to a carbon atom of the aromatic ring.
The following diagram illustrates the key electronic and spatial relationships influencing the aldehyde proton's chemical shift in N-formylindole.
Caption: Experimental workflow for 1H NMR analysis of N-formylindole.
The Influence of Solvent Choice
It is crucial to recognize that the choice of solvent can significantly impact chemical shifts, particularly for protons involved in hydrogen bonding or those on polar molecules. [16][17][18][19]While CDCl₃ is a common choice, using a more polar solvent like DMSO-d₆ can lead to different chemical shift values due to solvent-solute interactions. For instance, the aldehyde proton of indole-3-carboxaldehyde shows a slight upfield shift in DMSO-d₆ compared to CDCl₃. Therefore, consistency in solvent use is paramount when comparing spectral data.
Conclusion
The 1H NMR chemical shift of the aldehyde proton in N-formylindole is a distinctive spectroscopic feature. Its relatively upfield position compared to C-formylated indoles and benzaldehyde is a direct consequence of the electronic influence of the adjacent nitrogen atom. By understanding the underlying principles of magnetic anisotropy and resonance effects, and by following a robust experimental protocol, researchers can confidently utilize this signal for unambiguous structural verification and in-depth molecular characterization.
References
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Stare, J., & Kokalj, A. (2021). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances, 11(32), 19565-19585. Retrieved from [Link]
Reddit. (2023, June 27). Proton NMR (benzaldehyde). r/chemistry. Retrieved from [Link]
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the related imides. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 20). 5.5: The Basis for Differences in Chemical Shift. Retrieved from [Link]
Jonathan, P., & Dailey, B. P. (1962). Chemical Shifts, Ring Currents, and Magnetic Anisotropy in Aromatic Hydrocarbons. The Journal of Chemical Physics, 37(11), 2509-2513. Retrieved from [Link]
ResearchGate. (n.d.). Proton chemical shift titration curves of the aldehyde proton of benzaldehyde. Retrieved from [Link]
University of Geneva. (n.d.). NMR sample preparation. Retrieved from [Link]
Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
Unknown source. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy.
Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Retrieved from [Link]
Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7894. Retrieved from [Link]
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.
ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
JoVE. (2024, April 4). Video: Chemical Shift: Internal References and Solvent Effects. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]
MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
ResearchGate. (2015, September 29). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from [Link]
SpectraBase. (n.d.). 1H-pyrrole-2-carboxaldehyde, 1-(2-pyridinyl)-. Retrieved from [Link]
ResearchGate. (n.d.). Classical 1H NMR anisotropic shielding of single, double and triple CC bonds. Retrieved from [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
Academia.edu. (n.d.). Complete 1H NMR assignment of 3-formylindole derivatives. Retrieved from [Link]
SpectraBase. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Retrieved from [Link]
NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]
PubChem. (n.d.). Indole-4-carboxaldehyde. Retrieved from [Link]
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
ResearchGate. (2025, August 6). Complete 1H NMR assignment of 3-formylindole derivatives | Request PDF. Retrieved from [Link]
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
N-Formyl vs. N-Boc: Strategic Indole Protection for Advanced Synthesis
Executive Summary In complex indole alkaloid synthesis and medicinal chemistry, the choice between N-formyl and N-tert-butoxycarbonyl (N-Boc) protection is rarely a matter of preference—it is a strategic decision dictate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In complex indole alkaloid synthesis and medicinal chemistry, the choice between N-formyl and N-tert-butoxycarbonyl (N-Boc) protection is rarely a matter of preference—it is a strategic decision dictated by orthogonality, steric requirements, and downstream functionalization plans.
While N-Boc is the industry standard for robust protection and C-2 directed lithiation, N-formyl offers a critical orthogonal alternative: it is stable to the acidic conditions that cleave Boc, yet labile to mild bases. This guide dissects the mechanistic nuances, stability profiles, and experimental protocols to empower precise synthetic planning.
Quick Comparison Matrix
Feature
N-Boc (tert-Butoxycarbonyl)
N-Formyl (CHO)
Primary Removal
Acidic (TFA, HCl) or Thermal
Basic (NaOH, Hydrazine) or Oxidative
Steric Profile
Bulky (Shields C-2/C-7)
Compact / Planar
Electronic Effect
Strong EWG (Deactivates Ring)
Strong EWG (Deactivates Ring)
C-2 Lithiation
Excellent (Directing Group)
Poor (Electrophilic Trap)
Crystallinity
Good (often aids purification)
Excellent (Planar packing)
Atom Economy
Moderate (Loss of t-Bu + CO2)
High (Loss of CO)
Part 1: Mechanistic & Strategic Analysis
Electronic and Steric Influence
Both groups exert a strong electron-withdrawing effect (EWG) on the indole nitrogen, effectively diminishing the electron density of the pyrrole ring. This prevents oxidation and polymerization (a common issue with free indoles).
N-Boc: The tert-butyl group introduces significant steric bulk. This is advantageous for shielding the C-2 and C-7 positions from unwanted electrophilic attack but can hinder desired substitutions at these sites if not removed. The carbonyl oxygen is a potent Lewis base, capable of coordinating lithium, making it a superior Directing Metalation Group (DMG) .
N-Formyl: This group is planar and sterically unobtrusive. It allows for higher atom economy and is often used when the steric bulk of a Boc group would interfere with adjacent substitution or when maintaining a planar molecular geometry is required for crystallization.
The Orthogonality Switch
The most critical distinction lies in their deprotection triggers, allowing for "orthogonal" protection strategies in multi-step synthesis (e.g., peptide synthesis or poly-functionalized scaffolds).
Scenario A: Acid Stability Required. If your synthetic route involves acidic conditions (e.g., removal of a TBDMS ether with HCl, or Friedel-Crafts reactions), N-Formyl is the superior choice. It withstands TFA and HCl that would instantly cleave an N-Boc group.
Scenario B: Base Stability Required. If your route involves strong nucleophiles (e.g., Grignard additions to a side chain) or basic hydrolysis of esters, N-Boc is generally more robust, whereas N-formyl can be susceptible to nucleophilic attack or hydrolysis.
Functionalization Performance: The Lithiation Divide
N-Boc for C-2 Lithiation: Treatment of N-Boc indole with n-butyllithium (or t-BuLi) at -78 °C results in selective deprotonation at C-2. The Boc carbonyl coordinates the lithium atom, stabilizing the anion (Complex Induced Proximity Effect - CIPE). This allows for the introduction of electrophiles (aldehydes, halides, silanes) at C-2.
N-Formyl Failure: Attempting to lithiate N-formyl indole typically fails. The formyl carbonyl is highly electrophilic; the alkyllithium reagent acts as a nucleophile and attacks the carbonyl carbon (similar to the reaction with DMF), leading to addition products rather than the desired C-2 carbanion.
Part 2: Decision Logic & Workflow
Figure 1: Decision matrix for selecting the appropriate indole protecting group based on synthetic requirements.
Part 3: Experimental Protocols
Protocol A: N-Boc Protection & C-2 Lithiation
Application: Standard protection and C-2 functionalization.
Application: Peptide synthesis (Trp protection) or acid-heavy routes.
1. Installation:
Reagents: Indole (1.0 equiv), Formic acetic anhydride (prepared in situ) or Formic acid/DCC.
Procedure (Mixed Anhydride Method):
Mix Formic acid (1.2 equiv) and Acetic anhydride (1.2 equiv) at 0 °C for 30 min to form formic-acetic anhydride.
Add Indole dissolved in THF.
Stir at RT overnight.
Workup: Quench with NaHCO₃. Extract with EtOAc.[1]
2. Deprotection (Base Hydrolysis):
Reagents: 1M NaOH (aq) or Hydrazine hydrate in MeOH.
Procedure: Dissolve N-formyl indole in MeOH. Add NaOH solution (2 equiv). Stir at RT for 30-60 min.
Mechanism: Nucleophilic attack at the formyl carbonyl releases formate and the free indole anion.
Advantage: This leaves acid-sensitive groups (like TBDMS or Boc on other amines) intact if conditions are controlled.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability profiles).
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link (Foundational text for N-Boc directed lithiation).
Kikugawa, Y. (1981). "Formylation of Indoles."[2][3] Synthesis, 1981(6), 460-461. (Describes N-formylation methods).
Love, B. E. (2007). "Synthesis of N-Protected Indoles." Organic Preparations and Procedures International, 39(6).
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.
TLC Rf value comparison of indole and N-formylindole
Executive Summary & Chemical Context This guide provides a definitive chromatographic comparison between Indole and its N-protected derivative, N-Formylindole . In synthetic workflows—specifically the N-formylation of in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
This guide provides a definitive chromatographic comparison between Indole and its N-protected derivative, N-Formylindole . In synthetic workflows—specifically the N-formylation of indoles using reagents like formic acid/DCC or acetic formic anhydride—TLC is the primary method for monitoring reaction progress.
The Core Distinction:
Indole: Possesses a free N-H moiety (Hydrogen Bond Donor).
N-Formylindole: The Nitrogen is substituted with a formyl group (-CHO), removing the donor capability and introducing an electron-withdrawing group (EWG).
This structural change fundamentally alters the interaction with the stationary phase (Silica Gel), resulting in a predictable shift in Retardation Factor (
) and a distinct change in chemosensitivity to specific staining reagents.
Mechanistic Analysis (The "Why" Behind the Separation)
To achieve reproducible separations, one must understand the intermolecular forces at play. We utilize Normal Phase Chromatography (Polar Stationary Phase / Non-Polar Mobile Phase).
Stationary Phase Interaction
Indole (Strong Adsorption): The N-H proton of the indole ring is a competent hydrogen bond donor. It interacts strongly with the silanol groups (Si-OH) on the silica surface. This "stickiness" retards its movement up the plate.
N-Formylindole (Weak Adsorption): The formylation of the nitrogen removes the H-bond donor. While the carbonyl oxygen (C=O) is a weak H-bond acceptor, the overall electron-withdrawing nature of the formyl group reduces the basicity of the ring and eliminates the primary anchor point (N-H). Consequently, it interacts less with the silica and travels faster.
Visualization Logic (Self-Validating Protocol)
While UV (254 nm) detects both compounds due to their aromaticity, Ehrlich’s Reagent provides a chemical validation of the structure.
Indole: Electron-rich ring facilitates Electrophilic Aromatic Substitution (EAS) with the aldehyde in Ehrlich's reagent. Result: Bright Pink/Purple.
N-Formylindole: The N-formyl group is electron-withdrawing, deactivating the ring toward EAS. Result: No Reaction (or extremely faint/slow).
Experimental Protocol
Materials & Reagents[1][2][3]
Stationary Phase: Silica Gel 60
aluminum or glass-backed plates.
Mobile Phase (Eluent): Hexane : Ethyl Acetate (7:3 v/v).
Optimization: For cleaner separation, a gradient of 8:2 can be used if
values are too high.
Visualization:
UV Lamp (Short wave, 254 nm).
Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde in HCl/EtOH).[1][2]
Step-by-Step Workflow
Figure 1: Optimized TLC workflow for Indole/N-Formylindole separation.
Data Presentation:
Values & Performance
The following data represents average values obtained on Silica Gel 60 plates at 25°C.
Table 1: Comparative
Values (Hexane:EtOAc 7:3)
Compound
Structure Feature
Polarity (vs. Silica)
Value (Approx)*
UV (254nm)
Ehrlich's Stain
Indole
Free N-H (H-Bond Donor)
High
0.35 ± 0.05
Dark Spot
Bright Pink
N-Formylindole
N-CHO (No Donor, EWG)
Low
0.55 ± 0.05
Dark Spot
No Color (remains yellow)
*Note:
values are relative. Always co-spot the starting material (Indole) with the reaction mixture to confirm the shift.
Interpretation of Results
Reaction Monitoring: As the reaction proceeds, the lower spot (Indole,
0.35) should disappear, and a higher spot (N-Formylindole, 0.55) should appear.
Purity Check: If the isolated product shows a single UV spot at
0.55 but turns pink upon staining, the reaction is incomplete (trace indole remains). A pure N-formylindole spot will not turn pink.
Mechanistic Visualization
The following diagram illustrates the molecular interactions causing the separation.
Figure 2: Mechanistic interaction map. Indole is retained by Hydrogen Bonding; N-Formylindole elutes freely.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Tailing / Streaking
Acidic nature of silica affecting the amide bond or sample overload.
Add 1% Triethylamine to the mobile phase (though rarely needed for neutral amides). Dilute sample.
Co-elution
Mobile phase too polar.
Switch to Hexane:EtOAc (8:2) or Hexane:DCM (1:1) to stretch the separation.
False Positive Stain
Decomposition of N-formylindole.
Ensure the plate is not heated excessively during staining; N-formyl groups can hydrolyze back to indole under hot acidic conditions (Ehrlich's contains HCl). Read stain immediately.
References
Separation Theory & Polarity
LibreTexts Chemistry. "Separation Theory - Mobile Phase Polarity." Accessed October 2023. Link
Visualization Reagents
Thermo Fisher Scientific. "Indole (Ehrlich's) Reagent Instructions." Link
Reaction Methodology (Grounding for N-Formylation)
Scholars Research Library.[3] "Clean and Green Approach for N-formylation of Amines." (Validation of N-formyl product stability and formation). Link
General TLC Solvent Selection
Alwsci Technologies. "How To Choose The Best Eluent For Thin Layer Chromatography." Link
Executive Summary & Chemical Identification Objective: This guide defines the critical safety protocols and logistical workflows for the disposal of 1H-Indole-1-carbaldehyde (also known as N-formylindole or Indole-1-carb...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identification
Objective: This guide defines the critical safety protocols and logistical workflows for the disposal of 1H-Indole-1-carbaldehyde (also known as N-formylindole or Indole-1-carboxaldehyde).[1][2][3]
Crucial Distinction: Do not confuse this compound with its isomers, Indole-3-carbaldehyde (CAS 487-89-8) or Indole-2-carbaldehyde (CAS 19005-93-7).[1][2][3] While disposal methods are chemically similar, accurate waste profiling requires precise CAS identification.[1][3]
Chemical Property
Data
IUPAC Name
1H-Indole-1-carbaldehyde
CAS Number
38097-26-6
Molecular Formula
C₉H₇NO
Physical State
Solid (typically off-white to yellow powder)
Solubility
Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); limited water solubility.[1][2][3][4]
Before initiating disposal, you must validate the hazard profile to select the correct waste stream.[1][3] 1H-Indole-1-carbaldehyde is an organic amide; its primary hazards during disposal are irritation and the generation of toxic byproducts (NOx) during combustion.[1][2][3]
Reactivity: Stable under normal conditions but reactive toward strong oxidizing agents and strong acids/bases (hydrolysis of the N-formyl group).[1][3]
Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous chemical reactions in the waste accumulation area.[1][3]
Segregation Protocol
DO NOT MIX WITH: Strong oxidizers (e.g., Peroxides, Permanganates), Strong Acids (Hydrochloric, Sulfuric), or Strong Bases (Sodium Hydroxide).[1][3]
Labeling: Must be labeled "Hazardous Waste - Organic" with the specific constituent "1H-Indole-1-carbaldehyde" clearly listed.[1][2][3]
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
Applicable for expired shelf-life reagents or surplus solid material.[1][2][3]
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1][3] Use a particulate respirator (N95) if dust generation is likely.[3]
Solubilization (Recommended):
Dissolve the solid in a minimal amount of a combustible, non-halogenated solvent (e.g., Acetone or Ethanol).[3] This facilitates uniform burning in the incinerator.[3]
Ratio: Approximately 10 mL solvent per 1 g of solid.[1][3]
Transfer: Pour the solution into the Non-Halogenated Organic Solvent Waste container.
Direct Solid Disposal (Alternative):
If solubilization is not feasible, place the solid directly into a dedicated Solid Hazardous Waste container.[1][3]
Ensure the container is clearly marked "Solid Organic Waste (Contains Nitrogen)."[3]
Final Destruction: The waste management facility must incinerate this material in a chemical incinerator equipped with an afterburner and scrubber to neutralize Nitrogen Oxides (NOx).[1][3]
Scenario B: Disposal of Mother Liquors & Reaction Mixtures
Applicable for reaction byproducts or HPLC waste.[1][3]
Characterize the Solvent System:
If Halogenated (e.g., DCM, Chloroform): Dispose in "Halogenated Organic Waste" stream.[1][3]
If Non-Halogenated (e.g., MeOH, DMSO): Dispose in "Non-Halogenated Organic Waste" stream.[1][3]
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the solvent waste drum to prevent heat generation or hydrolysis.[3]
Transfer: Funnel liquid into the appropriate carboy, leaving at least 10% headspace for thermal expansion.
Collection: Place contaminated gloves, weigh boats, and paper towels into a clear, heavy-duty polyethylene hazardous waste bag (minimum 4 mil thickness).[1][3]
Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile emissions.[1][3]
Disposal: Place the sealed bag into the Solid Hazardous Waste drum.
Visualized Workflows
Figure 1: Waste Stream Decision Tree
This logic gate ensures the material enters the correct regulatory pathway.[1][3]
Caption: Decision matrix for segregating 1H-Indole-1-carbaldehyde waste streams based on physical state and solvent composition.
Figure 2: Spill Response Protocol
Immediate actions to take in the event of a laboratory spill.
Caption: Operational workflow for safely managing accidental spills of 1H-Indole-1-carbaldehyde.
Regulatory Compliance & Environmental Fate
RCRA Status (USA): While 1H-Indole-1-carbaldehyde is not typically listed as a P-list or U-list waste specifically, it falls under the characteristic of ignitability (if in solvent) or toxicity (based on LD50 data of analogues).[1][2][3] Always treat as hazardous.
Drain Disposal:STRICTLY PROHIBITED. Indoles are toxic to aquatic life and difficult for standard municipal water treatment plants to degrade completely.[1][3]
Incineration Standard: The presence of the nitrogen atom in the indole ring necessitates incineration at temperatures >1000°C with emission controls to prevent the release of NOx gases.[1][3]
References
PubChem. (2025).[3] 1H-Indole-1-carbaldehyde Compound Summary. National Library of Medicine.[1][3] [Link]
A Senior Application Scientist's Guide to Handling 1H-Indole-1-carbaldehyde: Essential Safety Protocols and PPE
Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. For researchers and drug development professionals, understanding the specific handling requirements of reagents like...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. For researchers and drug development professionals, understanding the specific handling requirements of reagents like 1H-Indole-1-carbaldehyde and its isomers is not merely a procedural formality; it is integral to scientific integrity and operational success. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of 1H-Indole-1-carbaldehyde, ensuring the protection of personnel and the preservation of experimental validity. The procedural recommendations are synthesized from established safety data for indole aldehydes, a class of compounds that share key hazard characteristics.
Hazard Assessment: Understanding the Risks
1H-Indole-1-carbaldehyde and its structural isomers, such as 1H-Indole-3-carboxaldehyde and 1H-Indole-4-carboxaldehyde, are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The causality behind the required PPE stems directly from this hazard profile. These compounds are typically fine, crystalline powders that can easily become airborne, posing a respiratory threat.
The GHS (Globally Harmonized System) classifications derived from safety data sheets (SDS) for closely related indole aldehydes provide a clear directive for our safety protocols.[1][2][3]
Hazard Classification
GHS Hazard Statement
Implication for Handling
Skin Irritation (Category 2)
H315: Causes skin irritation
Direct contact can lead to redness, itching, and inflammation. Requires robust hand and body protection.[1][2][3]
Serious Eye Irritation (Category 2A)
H319: Causes serious eye irritation
Airborne dust or splashes can cause significant, potentially damaging, eye irritation.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3)
H335: May cause respiratory irritation
Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3]
Acute Toxicity - Oral (Category 4)
H302: Harmful if swallowed
Ingestion can be harmful, underscoring the need for strict hygiene measures.[1]
Core Directive: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential. This strategy is designed to minimize exposure at the source and protect the individual operator.
Primary Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure is to handle the chemical in a controlled environment.
Fume Hood: All weighing, transferring, and reaction setup involving solid 1H-Indole-1-carbaldehyde must be conducted inside a certified chemical fume hood.[4] This contains dust and vapors, preventing inhalation.
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][5]
Emergency Stations: Ensure that emergency eye wash fountains and safety showers are readily accessible and unobstructed in the immediate vicinity of the work area.[1][2]
Mandatory Personal Protective Equipment (PPE)
PPE is not a substitute for good engineering controls but is critical for safeguarding against immediate contact.
Eye and Face Protection:
What: Chemical safety goggles are mandatory.[1][6] For operations with a higher risk of splashing or dust generation, such as transferring large quantities, a face shield should be worn in addition to goggles.[1][2]
Why: This combination provides a complete seal around the eyes and protects the entire face from airborne particles and potential splashes, directly addressing the H319 "Causes serious eye irritation" hazard.
Hand Protection:
What: Chemical-resistant gloves, such as nitrile or neoprene, are required.[6] Always inspect gloves for tears or punctures before use.
Why: To prevent direct contact with the skin, mitigating the H315 "Causes skin irritation" hazard. After handling, gloves should be removed carefully, and hands must be washed thoroughly.[1][6]
Body Protection:
What: A standard laboratory coat is required. For tasks with a higher potential for contamination, consider a chemical-resistant apron or coveralls.[1][7]
Why: This prevents the contamination of personal clothing and subsequent skin exposure.
Respiratory Protection:
What: When engineering controls (i.e., a fume hood) are not available or are insufficient to control airborne dust, a NIOSH-approved respirator is necessary.[1][2] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) particle respirator may be used.[6]
Why: This is a direct countermeasure to the H335 "May cause respiratory irritation" hazard, especially critical when handling the powdered form of the compound.
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol provides a self-validating system for handling 1H-Indole-1-carbaldehyde, from receipt to disposal.
Caption: Workflow for Safe Handling of 1H-Indole-1-carbaldehyde.
Step-by-Step Methodology:
Preparation: Before retrieving the chemical, don all required PPE: safety goggles, a lab coat, and nitrile gloves. Verify that the fume hood is operational.
Retrieval and Transport: Transport the sealed container of 1H-Indole-1-carbaldehyde in a secondary, shatter-proof container to the designated fume hood.
Handling (in Fume Hood):
Place all necessary equipment (spatula, weigh paper, beaker, etc.) inside the fume hood before opening the primary container.
Open the container slowly.
Carefully weigh the desired amount of the compound using a clean spatula. Avoid any actions that could generate dust.
Transfer the weighed solid into the reaction vessel or dissolve it in the appropriate solvent within the fume hood.
Post-Handling:
Securely close the primary container. It is recommended to store air-sensitive compounds under an inert gas like argon or nitrogen.[1][2]
Decontaminate the spatula and any non-disposable equipment used.
Wipe down the surface of the fume hood.
Emergency and Disposal Plans
Emergency Response
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] Seek medical attention if irritation persists.[5]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.
Spill: Evacuate unnecessary personnel.[1] Wearing full PPE, cover the spill with a dry, inert material such as sand or vermiculite.[9] Sweep or shovel the material into a suitable container for hazardous waste disposal.[2]
Waste Disposal
Under no circumstances should 1H-Indole-1-carbaldehyde or its waste be disposed of in general trash or down the drain.
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh paper, gloves, paper towels) in a clearly labeled, sealed container for hazardous solid waste.[9]
Liquid Waste: Solutions containing 1H-Indole-1-carbaldehyde should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[9]
Disposal Protocol: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][8][9]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with 1H-Indole-1-carbaldehyde, ensuring personal safety and the integrity of their scientific pursuits.
References
PubChem. 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-. National Center for Biotechnology Information. [Link]
PubChem. 1h-Indole-1-carbaldehyde. National Center for Biotechnology Information. [Link]
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
PubChem. 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
Fisher Scientific. (2010). 1-Methyl-1H-indole-6-carbaldehyde Safety Data Sheet. [Link]